Cardol diene
Description
5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol is a natural product found in Merulius incarnatus, Anacardium occidentale, and Gloeostereum incarnatum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h4-5,7-8,16-18,22-23H,2-3,6,9-15H2,1H3/b5-4-,8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMJCOLGRWKUKO-UTOQUPLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872872 | |
| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79473-25-9 | |
| Record name | 5-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 - 55.5 °C | |
| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Characterization of Cardol Diene in Cashew Nut Shell Liquid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cashew Nut Shell Liquid (CNSL) is a byproduct of the cashew industry and a rich source of phenolic lipids with significant potential for industrial and pharmaceutical applications.[1] This dark, viscous liquid, extracted from the honeycomb-like structure of the cashew nutshell, is a complex mixture of four main phenolic compounds: anacardic acid, cardanol, cardol, and 2-methylcardol.[1][2] Each of these components exists as a mixture of saturated and unsaturated forms, with the unsaturated variants containing one (monoene), two (diene), or three (triene) double bonds in their long aliphatic side chains. This guide focuses on the discovery, characterization, and biological significance of a specific constituent, cardol diene.
Discovery and Early Characterization
The detailed compositional analysis of the various phenolic components within natural CNSL, including the identification of the different unsaturated forms of cardol, was significantly advanced by the work of J.H.P. Tyman and L.S. Kiong. In their 1978 publication in the journal Lipids, they conducted a comprehensive study of natural CNSL from various geographical sources.[3] Their research established the presence of cardol as a significant component of CNSL and detailed the relative abundance of its monoene, diene, and triene constituents.[3]
Tyman and Kiong's work involved the solvent extraction of CNSL, followed by the separation of the phenolic components using adsorption thin-layer chromatography.[3] Subsequent analysis by mass spectrometry allowed for the determination of the different degrees of unsaturation in the side chains of anacardic acid, cardanol, and cardol.[3] This pioneering research laid the groundwork for future investigations into the specific properties and potential applications of individual CNSL components like this compound.
Quantitative Composition of CNSL
The relative abundance of cardol and its unsaturated variants in CNSL can vary depending on the source of the cashew nuts and the extraction method used.[3] Natural, or cold-pressed, CNSL contains a higher proportion of anacardic acid, which can be decarboxylated to cardanol during heating in the production of technical CNSL.[4] The following tables summarize the typical composition of natural CNSL and the distribution of unsaturated side chains in cardol as reported in the literature.
Table 1: Typical Phenolic Composition of Natural Cashew Nut Shell Liquid
| Phenolic Constituent | Percentage Range (%) |
| Anacardic Acid | 74.1 - 77.4 |
| Cardol | 15.0 - 20.1 |
| 2-Methyl Cardol | 1.7 - 2.6 |
| Cardanol | 1.2 - 9.2 |
Source: Tyman, J.H.P., & Kiong, L.S. (1978). Lipids, 13(8), 525-532.[3]
Table 2: Distribution of Unsaturated Side Chains in Cardol from Natural CNSL
| Unsaturated Variant | Percentage Range (%) |
| Triene | 36.3 - 50.4 |
| Diene | 17.8 - 32.1 |
| Monoene | 25.0 - 33.3 |
| Saturated | 2.2 - 3.0 |
Source: Tyman, J.H.P., & Kiong, L.S. (1978). Lipids, 13(8), 525-532.[3]
Experimental Protocols
The isolation and characterization of this compound from CNSL involve a series of chromatographic and spectroscopic techniques. The following protocols are based on methodologies described in the scientific literature.
Extraction of Natural CNSL
A common method for obtaining natural CNSL in a laboratory setting is through solvent extraction.
-
Materials: Ground cashew nut shells, Acetone.
-
Apparatus: Soxhlet extractor, rotary evaporator.
-
Procedure:
-
Place 20 g of ground cashew nut shells into a porous thimble.
-
Position the thimble inside a Soxhlet siphon.
-
Use acetone as the extraction solvent and reflux over the cashew nut shells for approximately 30 hours.
-
Concentrate the resulting ketonic extract using a rotary evaporator to yield the crude CNSL.[5]
-
Isolation of Cardol
Cardol can be separated from the other phenolic components of CNSL using column chromatography.
-
Materials: Crude CNSL, Silica gel (for column chromatography), n-hexane, ethyl acetate.
-
Apparatus: Glass chromatography column, fraction collector.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude CNSL in a minimal amount of n-hexane.
-
Load the dissolved sample onto the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate.
-
Collect the fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing cardol and evaporate the solvent.
-
Separation of this compound
The separation of the different unsaturated forms of cardol can be achieved using argentation chromatography, which separates compounds based on the number of double bonds.
-
Materials: Isolated cardol mixture, Silica gel impregnated with silver nitrate, n-hexane, diethyl ether.
-
Apparatus: Glass chromatography column, fraction collector.
-
Procedure:
-
Prepare a chromatography column with silica gel impregnated with silver nitrate.
-
Load the isolated cardol mixture onto the column.
-
Elute the column with a gradient of n-hexane and diethyl ether.
-
The different unsaturated forms of cardol will elute in order of increasing unsaturation (saturated, monoene, diene, triene).
-
Collect and combine the fractions corresponding to this compound.
-
Characterization of this compound
The structure and purity of the isolated this compound can be confirmed using various spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated fraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used for the detailed structural elucidation of the molecule.
Mandatory Visualizations
Experimental Workflow for Isolation and Characterization of this compound
Caption: Workflow for the extraction, isolation, and characterization of this compound from cashew nut shells.
Proposed Mechanism of Schistosomicidal Action of this compound
Caption: Proposed mechanism of this compound's schistosomicidal activity against Schistosoma mansoni.
Biological Activities and Potential Applications
This compound has demonstrated notable biological activities, positioning it as a compound of interest for drug development.
Schistosomicidal Activity
Research has shown that this compound is active against the adult worms of Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis.[6] In vitro studies have revealed that this compound can cause severe damage to the tegument (the outer covering) of the worms, leading to peeling and a reduction in the number of spines.[6] Furthermore, it has been observed to cause swelling of the mitochondrial membrane and the formation of vacuoles within the parasite's cells.[6][7] These morphological changes ultimately lead to the death of the worms.[6][7] The LC50 value for this compound against S. mansoni has been reported to be 32.2 µM.[8]
Acetylcholinesterase Inhibition
The phenolic constituents of CNSL, including cardol, have been shown to inhibit the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, a mechanism that is utilized in the treatment of conditions such as Alzheimer's disease. While the specific kinetics of acetylcholinesterase inhibition by this compound are not fully elucidated, the general activity of cardol suggests its potential as a lead compound for the development of new acetylcholinesterase inhibitors.
Conclusion
This compound, a significant component of cashew nut shell liquid, has a well-documented history of discovery and characterization, thanks to the foundational work of researchers like J.H.P. Tyman. Modern analytical techniques have further refined our understanding of its structure and properties. The demonstrated biological activities of this compound, particularly its schistosomicidal effects, highlight its potential as a valuable natural product for the development of new therapeutic agents. Further research into its specific mechanisms of action and potential signaling pathway interactions will be crucial in fully realizing its therapeutic promise.
References
- 1. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long chain phenols: Part XI. Composition of natural cashew nutshell liquid (Anacardium occidentale) from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the effects of pre-treatment and extraction methods on lipid fingerprint of cashew nut shell liquid (CNSL) by non-targeted lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schistosomicidal Activity of Alkyl-phenols from the Cashew Anacardium occidentale against Schistosoma mansoni Adult Worms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Purified Cardol Diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardol diene, a naturally occurring alkylresorcinol found in cashew nut shell liquid (CNSL), is a subject of growing interest in the scientific community, particularly for its potent biological activities. As a prominent constituent of this readily available bioresource, this compound presents a promising scaffold for drug discovery and development, most notably for its demonstrated schistosomicidal properties. This technical guide provides a comprehensive overview of the core physicochemical properties of purified this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological effects, with a focus on its impact on Schistosoma mansoni.
Physicochemical Properties
Purified this compound, with the systematic name 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]-1,3-benzenediol, is a viscous, oily substance at room temperature. Its structural and physical characteristics are fundamental to its biological activity and are summarized in the tables below for easy reference.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Systematic Name | 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]-1,3-benzenediol | [1] |
| Common Name | This compound | [2][3] |
| CAS Number | 79473-25-9 | [1] |
| Molecular Formula | C₂₁H₃₂O₂ | [1] |
| Molecular Weight | 316.5 g/mol | [1] |
| Appearance | Viscous orange oil | [4] |
| Melting Point | Not available for purified diene. The diacetate derivative has a melting point of 55-55.5 °C. The related compound, cardol monoene, has a melting point of 36-37 °C. | [5] |
| Boiling Point | 472.40 °C | |
| Density | 0.986 g/cm³ | |
| Flash Point | 208.30 °C |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [1] |
| Ethanol | 22 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Source(s) |
| UV-Vis (λmax) | 279 nm | [1] |
| ¹H NMR (CDCl₃, ppm) | Data for a mixture of cardol monoene and diene: δ 6.24 (br s, Ar-H), 5.34 (m, olefinic H), 4.80 (br s, Ar-OH), 2.77 (t, J=6.0 Hz, benzylic CH₂), 2.47 (t, J=7.5 Hz, allylic CH₂), 2.04 (m, allylic CH₂), 1.58 (m, CH₂), 1.27 (br s, CH₂), 0.88 (t, J=6.5 Hz, CH₃) | |
| ¹³C NMR (CDCl₃, ppm) | Data for a mixture of cardol monoene and diene: δ 155.2, 145.4, 130.0, 128.0, 108.2, 100.1, 35.9, 31.9, 31.5, 29.7, 29.6, 29.5, 29.3, 29.2, 27.2, 25.7, 22.7, 14.1 |
Experimental Protocols
The isolation and purification of this compound from its natural source, cashew nut shell liquid (CNSL), is a critical step for its study and application. CNSL is a complex mixture of phenolic lipids, primarily anacardic acids, cardanols, and cardols, each with varying degrees of unsaturation in their alkyl side chains.
General Workflow for the Isolation and Purification of this compound
The following diagram illustrates a typical workflow for the extraction and purification of this compound from CNSL.
Detailed Methodologies
1. Extraction of Cardol-Rich Fraction from Technical CNSL
-
Objective: To separate the more polar cardol fraction from the less polar cardanol in technical (heat-treated) CNSL.
-
Protocol:
-
Dissolve technical CNSL in a mixture of methanol and aqueous ammonia (e.g., 8:5 v/v).[6]
-
Extract the solution with a nonpolar solvent such as hexane. The hexane layer will contain the less polar cardanol.[6]
-
The methanolic ammonia layer, now enriched with the more polar cardol, is collected.[6]
-
Extract the methanolic ammonia layer with a solvent mixture of intermediate polarity, such as ethyl acetate and hexane (e.g., 80:20 v/v).[6]
-
The resulting organic layer contains the cardol-rich fraction. This fraction is then washed with a dilute acid (e.g., 5% HCl) followed by distilled water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude cardol mixture.[6]
-
2. Purification of this compound by Column Chromatography
-
Objective: To isolate this compound from the mixture of cardol congeners (monoene, diene, and triene).
-
Protocol:
-
Prepare a silica gel (60-120 mesh) column packed in a suitable nonpolar solvent (e.g., n-hexane).
-
Dissolve the crude cardol mixture in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate. The elution can begin with a high ratio of n-hexane to ethyl acetate (e.g., 9:1 v/v) and gradually increase the proportion of ethyl acetate.[7]
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization agent (e.g., vanillin-sulfuric acid spray followed by heating).[7]
-
Combine the fractions containing pure this compound, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified compound.
-
3. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and purity of the isolated this compound.
-
Protocol:
-
Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Analyze the spectra to confirm the presence of the characteristic signals for the resorcinol ring, the pentadecadienyl side chain, and the specific olefinic protons and carbons of the diene moiety.
-
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, with its schistosomicidal effects being the most extensively studied.
Schistosomicidal Activity
This compound is a potent agent against the adult worms of Schistosoma mansoni, a major causative agent of human schistosomiasis. In vitro studies have shown that this compound can induce mortality in adult worms at micromolar concentrations.[1][3][8]
Mechanism of Action: Impact on the Schistosome Tegument
While the precise signaling pathways affected by this compound in S. mansoni are still under investigation, a key aspect of its mechanism of action appears to be the disruption of the parasite's tegument. The tegument is a critical outer surface of the schistosome, essential for nutrient uptake, immune evasion, and overall survival in the host.
Transmission electron microscopy studies have revealed that exposure to this compound causes significant morphological changes to the tegument of adult S. mansoni. These changes include:
-
Swelling of the mitochondrial membrane
-
Formation of vacuoles
-
General alteration of the tegumental structure
These ultrastructural damages suggest that this compound may interfere with the energy metabolism and osmotic regulation of the parasite, ultimately leading to its death.
The following diagram illustrates the proposed logical relationship between this compound treatment and its observed effects on the schistosome.
Conclusion
Purified this compound is a bioactive natural product with well-defined physicochemical properties. The experimental protocols outlined in this guide provide a framework for its isolation and characterization, enabling further research into its biological activities. The potent schistosomicidal effect of this compound, mediated through the disruption of the parasite's tegument, highlights its potential as a lead compound for the development of novel anthelmintic drugs. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its mechanism of action and to advance its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GB2493943A - The extraction of cardol and cardanol from cashew nut shell liquid - Google Patents [patents.google.com]
- 5. 5-(8-Pentadecenyl)-1,3-benzenediol | C21H34O2 | CID 6916254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Schistosomicidal Activity of Alkyl-phenols from the Cashew Anacardium occidentale against Schistosoma mansoni Adult Worms - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Chromatographic Profiling of Cardol Diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and chromatographic characterization of cardol diene (5-(pentadeca-8,11-dienyl)resorcinol), a key phenolic lipid found in cashew nutshell liquid (CNSL). The following sections detail the Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) data and protocols essential for the identification, quantification, and purification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The following table summarizes the proton NMR chemical shifts for this compound. The assignments for the alkyl side chain are based on the data reported for anacardic acid diene.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2, H-4, H-6 (Aromatic) | 6.01 - 6.05 | m | - |
| OH (Phenolic) | 4.5 - 5.9 | br s | - |
| H-8', H-9', H-11', H-12' (Olefinic) | 5.32 - 5.43 | m | - |
| H-10' | 2.72 - 2.78 | t | 5.6 |
| H-1' | 2.36 | t | 7.5 |
| H-7', H-13' | 1.99 - 2.04 | m | 6.0 |
| H-2' | 1.49 - 1.57 | m | - |
| H-3' to H-6', H-14' | 1.25 - 1.43 | m | - |
| H-15' | 0.84 - 0.91 | t | 7.2 |
Note: Data for the alkyl side chain is referenced from studies on anacardic acid diene.[1]
¹³C NMR Data
The carbon NMR data for this compound is presented below. Similar to the ¹H NMR data, the assignments for the side chain are based on anacardic acid diene.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1, C-3 (Aromatic C-OH) | ~155 |
| C-5 (Aromatic C-Alkyl) | - |
| C-2, C-4, C-6 (Aromatic C-H) | - |
| C-8', C-9', C-11', C-12' (Olefinic) | 128.4, 128.6 |
| C-10' | 31.73 |
| C-7', C-13' | 27.44, 25.79 |
| C-1' to C-6', C-14' | 22.86 - 36.65 |
| C-15' | 14.30 |
Note: Specific assignments for the aromatic region of this compound require further experimental data. Side chain data is referenced from anacardic acid diene studies.[1]
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 300 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-15 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a crucial technique for the separation and identification of this compound from the complex mixture of CNSL components.
GC-MS Data
| Parameter | Value | Reference |
| Molecular Ion [M]⁺ | m/z 316 | [1] |
| Retention Time | 37.534 min | [1] |
Fragmentation Pattern: The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 316. The fragmentation pattern will be dominated by cleavage of the long alkyl side chain, leading to a series of hydrocarbon fragments.
Experimental Protocol for GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (or CNSL extract) in a volatile solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).
-
If necessary, derivatization (e.g., silylation) can be performed to increase the volatility of the analyte.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane DB-5 (30 m x 0.25 mm, 0.1 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.
-
Final hold: 300 °C for 10 min.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with library data or the expected molecular ion and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the quantification and purification of this compound.
HPLC Data
| Retention Time (min) | Mobile Phase | Column | Reference |
| 5.75 | Gradient of acetonitrile and water | C18 | [1] |
| 22.25 | Isocratic | C18 |
Experimental Protocol for HPLC Analysis
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Parameters:
-
HPLC System:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be:
-
Start with 70% acetonitrile / 30% water.
-
Linearly increase to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a pure standard.
-
Quantify the amount of this compound by comparing the peak area to a standard curve.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the isolation and characterization of this compound from CNSL.
References
A Technical Guide to the Preliminary Biological Activity of Cardol Diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity screening of cardol diene, a phenolic lipid found in cashew nut shell liquid (CNSL). While specific research on the isolated diene is nascent, this document synthesizes the available data on its known activities and draws from closely related cardol compounds to present a broader picture of its potential. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic applications of this natural compound.
Overview of Biological Activities
This compound, a resorcinolic lipid with a C15:2 side chain, has been identified primarily for its potent antiparasitic properties. Broader studies on "cardol," a term often used in the literature without specifying the degree of unsaturation, reveal a spectrum of activities including anticancer, antioxidant, and antimicrobial effects. It is important to note that while the schistosomicidal data pertains specifically to this compound, other activities have been characterized using unspecified cardol mixtures, which may include the diene variant.
Antiparasitic (Schistosomicidal) Activity
This compound has demonstrated significant efficacy against the adult worms of Schistosoma mansoni, a major human parasite. This is the most specific and well-quantified biological activity reported for the isolated diene compound.
Anticancer Activity
Studies on a cardol isolate from stingless bee propolis have revealed potent cytotoxic effects against human colorectal adenocarcinoma cells.[1] The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway.[1] While the precise isomer (monoene, diene, or triene) was not specified, these findings are highly relevant and point to a promising avenue for cancer research. In-silico analyses of the related compound, cardanol, suggest the PI3K-AKT pathway as a potential target, which may share similarities with cardol's mechanism.[2][3]
Antioxidant Activity
The phenolic structure of this compound suggests inherent antioxidant potential. Studies on mixtures of cardols and other CNSL components have confirmed free radical scavenging activity.[4][5] For instance, one study determined the antioxidant capacity of "cardol-1" (likely the monoene) and a mixture of cardols, indicating that these compounds are effective antioxidants, though less potent than anacardic acids from the same source.[4]
Antimicrobial Activity
Research into the antimicrobial properties of cardol has shown activity against various bacteria and fungi. The inherent activity of cardol can be significantly enhanced through complexation with metal ions, such as copper.[6] This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary biological screenings of this compound and general cardol isolates.
Table 1: Antiparasitic Activity of this compound
| Compound | Target Organism | Assay | Result (LC₅₀) | Citation |
| This compound | Schistosoma mansoni (adult worms) | In Vitro Schistosomicidal Assay | 32.2 µM | [7] |
Table 2: Anticancer Activity of Cardol
| Compound | Cell Line | Cancer Type | Assay | Result (IC₅₀) | Citation |
| Cardol* | SW620 | Colorectal Adenocarcinoma | Antiproliferative Assay | 4.51 ± 0.76 µg/mL | [1] |
*Note: The specific unsaturation of the cardol side chain was not specified in the study.
Table 3: Antioxidant Activity of Cardol
| Compound | Assay | Result (IC₅₀) | Citation |
| Cardol-1 (monoene) | Antioxidant Capacity Assay | 1.71 mM | [4] |
| Cardols (mixture) | Antioxidant Capacity Assay | > 4.0 mM | [4] |
*Note: The study specified cardol-1 as the monoene and also tested a general mixture.
Table 4: Antimicrobial Activity of Cardol and its Copper Complex
| Compound | Target Organism | Result (Zone of Inhibition) | Citation |
| Copper Complex of Cardol | Rhizopus stolonifer | 13.5 ± 2.1 mm | [6] |
| Copper Complex of Nitrocardol | Pedobacter mendelii | 11.5 ± 2.1 mm | [6] |
*Note: The specific unsaturation of the cardol side chain was not specified in the study.
Visualized Mechanisms and Workflows
Proposed Anticancer Signaling Pathway of Cardol
The cytotoxic effect of cardol in SW620 cancer cells is proposed to be mediated by the intrinsic or mitochondrial pathway of apoptosis. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to a cascade of events culminating in programmed cell death.
Experimental Workflows
The following diagrams illustrate the general workflows for the key biological assays discussed in this guide.
In Vitro Schistosomicidal Assay Workflow
DPPH Radical Scavenging Assay Workflow
References
- 1. Molecular mechanism of cardol, isolated from Trigona incisa stingless bee propolis, induced apoptosis in the SW620 human colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. Characterization of alkyl phenols in cashew (Anacardium occidentale) products and assay of their antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.ufc.br [repositorio.ufc.br]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
The Natural Provenance of Cardol Diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of cardol diene, a phenolic lipid with significant biological activity. The information presented herein is intended to support research and development efforts in medicinal chemistry, parasitology, and material science.
Natural Source of this compound
The primary natural source of this compound is Cashew Nut Shell Liquid (CNSL) , a byproduct of the cashew (Anacardium occidentale) industry.[1][2][3] CNSL is a viscous, dark liquid found in the honeycomb-like structure of the cashew nutshell.[4][5] It is a rich source of various phenolic lipids, with its exact composition varying based on the extraction method employed.[6][7]
There are two main types of CNSL:
-
Natural CNSL: Obtained through solvent extraction or cold-pressing methods. It is primarily composed of anacardic acids (60-70%), cardol (15-20%), and cardanol (around 10%).[6][7][8]
-
Technical CNSL: Produced by heating natural CNSL, which leads to the decarboxylation of anacardic acids into cardanol. Consequently, technical CNSL has a higher concentration of cardanol (60-65%) and a similar proportion of cardol (15-20%).[6][9]
Cardol itself is not a single compound but a mixture of homologues with varying degrees of unsaturation in their C15 alkyl side chain. These include saturated, monoene, diene, and triene forms.[10][11][12] this compound is the component with two double bonds in its alkyl side chain.
Quantitative Composition of Cashew Nut Shell Liquid
The following tables summarize the quantitative data on the composition of CNSL, providing a comparative look at the different processing methods and the relative abundance of cardol and its unsaturated variants.
Table 1: Typical Phenolic Composition of Natural and Technical CNSL
| Phenolic Constituent | Natural CNSL (% w/w) | Technical CNSL (% w/w) |
| Anacardic Acids | 60 - 70 | < 10 |
| Cardanol | ~10 | 60 - 65 |
| Cardol | 15 - 20 | 15 - 20 |
| Polymeric Material | ~10 | ~10 |
| Other Phenols | Traces | Traces |
Data compiled from multiple sources.[6][7]
Table 2: Relative Abundance of Cardol Unsaturated Homologues in Natural CNSL
| Cardol Homologue | Relative Percentage (%) |
| Triene | 66.6 |
| Diene | 33.3 |
| Monoene | < 0.1 |
| Saturated | < 0.1 |
Data is based on a specific analysis and may vary.[13]
Experimental Protocols
Extraction of Cashew Nut Shell Liquid (CNSL)
A common laboratory method for extracting natural CNSL is Soxhlet extraction.
Materials:
-
Ground cashew nut shells
-
Acetone (or other suitable solvent like hexane)
-
Soxhlet apparatus
-
Rotary evaporator
Protocol:
-
Dry the ground cashew nut shells at 60 °C for 12 hours to remove moisture.[14]
-
Place the dried shell powder into a thimble and position it in the Soxhlet extractor.
-
Fill the round-bottom flask with acetone.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 12 hours.[14]
-
After extraction, concentrate the resulting solution using a rotary evaporator to remove the solvent, yielding the crude natural CNSL.
Isolation of Cardol from CNSL
Cardol can be separated from the other phenolic constituents of CNSL through a multi-step liquid-liquid extraction process.[9][10]
Materials:
-
Crude CNSL
-
Methanol
-
Liquor ammonia
-
Hexane
-
Ethyl acetate
-
Hydrochloric acid (HCl), 5% solution
-
Distilled water
-
Separatory funnel
Protocol:
-
Removal of Anacardic Acid: While not explicitly for this compound isolation, an initial step to remove anacardic acid can be performed by precipitating it as calcium anacardate.[10] For a more direct separation of cardol and cardanol, proceed to the next step.
-
Separation of Cardanol: Dissolve the CNSL in a mixture of methanol and liquor ammonia (e.g., 8:5 v/v).[9]
-
Extract this solution multiple times with hexane using a separatory funnel. The hexane layers will contain the less polar cardanol. Combine the hexane extracts.
-
Isolation of Cardol: The remaining methanolic ammonia layer is enriched with the more polar cardol.
-
Extract the methanolic ammonia solution with a mixture of ethyl acetate and hexane (e.g., 80:20 v/v).[10]
-
Combine the ethyl acetate/hexane extracts and wash them sequentially with 5% HCl and distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the cardol fraction, which will be a mixture of its unsaturated homologues.
Purification and Quantification of this compound
Further purification and quantification of this compound from the enriched cardol fraction can be achieved using chromatographic techniques.
3.3.1. Flash Column Chromatography (Purification)
Materials:
-
Silica gel for flash chromatography
-
Hexane
-
Ethyl acetate
-
Glass column
Protocol:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude cardol fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.[13]
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the desired this compound.
3.3.2. High-Performance Liquid Chromatography (HPLC) (Quantification)
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile
-
Water
-
Acetic acid
Protocol:
-
Prepare the mobile phase, for example, acetonitrile:water:acetic acid (80:20:1 v/v/v).[15][16]
-
Set the flow rate (e.g., 1.5 mL/min) and the UV detection wavelength (e.g., 280 nm).[15][16]
-
Inject the purified this compound sample (and standards, if available) into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time and quantify it by integrating the peak area.
3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS) (Characterization)
Materials:
-
GC-MS system
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)-trifluoroacetamide - MSTFA)
-
Anhydrous pyridine
Protocol:
-
Derivatization: To increase volatility, the hydroxyl groups of this compound are typically silylated. Dissolve the sample in anhydrous pyridine and add MSTFA. Incubate at 60 °C for 45 minutes.[5][17]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the components.
-
The mass spectrometer will provide a mass spectrum for the this compound peak, which can be used to confirm its molecular weight and fragmentation pattern.[15]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Proposed Mechanism of Schistosomicidal Activity
The exact signaling pathway of this compound's schistosomicidal activity is not fully elucidated. However, based on observed damage to the parasite, a logical pathway involving tegument disruption and mitochondrial damage can be proposed.[11]
Caption: Proposed mechanism of this compound's schistosomicidal action.
Biological Activity and Applications
This compound has demonstrated potent biological activity, most notably as a schistosomicidal agent.[1][2][11] It is effective against Schistosoma mansoni adult worms, causing significant damage to their tegument and internal structures like mitochondria.[11] The LC50 value for this compound against S. mansoni has been reported to be 32.2 µM after 24 and 48 hours of exposure.[2]
In the realm of material science, this compound has been utilized as a starting material for the synthesis of bis-benzoxazines, which are high-performance thermosetting resins.[2][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A highly sensitive GC-MS method for simultaneous determination of anacardic acids in cashew (Anacardium occidentale) nut shell oil in the presence of other phenolic lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.ufc.br [repositorio.ufc.br]
- 8. researchgate.net [researchgate.net]
- 9. Process for isolation of cardanol from technical cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schistosomicidal Activity of Alkyl-phenols from the Cashew Anacardium occidentale against Schistosoma mansoni Adult Worms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of cashew nut shell liquid and isomeric characterization of its primary constituents: Anacardic Acids, Cardanols, and Cardols - Les Publications du Cirad [publications.cirad.fr]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. a-highly-sensitive-gc-ms-method-for-simultaneous-determination-of-anacardic-acids-in-cashew-anacardium-occidentale-nut-shell-oil-in-the-presence-of-other-phenolic-lipid-derivatives - Ask this paper | Bohrium [bohrium.com]
- 18. Solvent Free Synthesis of Novel Mono- and Bis-Benzoxazines from Cashew Nut Shell Liquid Components [iris.unisalento.it]
A Technical Guide to Cardol Diene and its Relationship with other Cashew Nut Shell Liquid (CNSL) Phenols
Abstract: Cashew Nut Shell Liquid (CNSL), a readily available and renewable byproduct of the cashew industry, is a rich source of long-chain phenolic lipids. This technical guide provides an in-depth exploration of the primary constituents of CNSL: anacardic acid, cardanol, and cardol, with a specific focus on cardol diene. We will examine the structural relationships between these phenols, the influence of the C15 alkyl side chain's degree of unsaturation on their properties, and their significant potential in research and drug development. This document details experimental protocols for extraction, separation, and characterization, presents quantitative data in a comparative format, and illustrates key relationships and workflows through diagrams.
Introduction to Cashew Nut Shell Liquid (CNSL)
CNSL is a viscous, dark reddish-brown liquid found within the honeycomb structure of the cashew nutshell.[1] It is one of the most abundant natural sources of phenols and is not composed of triglycerides, setting it apart from other nut oils.[2][3] The composition of CNSL is highly dependent on the extraction method employed, leading to two primary commercial grades: natural and technical.[4]
-
Natural CNSL: Obtained through solvent extraction, mechanical pressing, or cold methods, natural CNSL is primarily composed of anacardic acids (~60-70%), with smaller amounts of cardol (~15-20%) and cardanol (~5-10%).[3][4][5]
-
Technical CNSL: Produced by heating or roasting the shells, this process causes the thermally unstable anacardic acids to decarboxylate, significantly increasing the concentration of cardanol.[4][6] A typical composition for distilled technical CNSL is approximately 78% cardanol and 8% cardol.[4]
The Phenols of CNSL: A Structural Overview
The unique properties of CNSL compounds stem from their shared phenolic nature combined with a long C15 alkyl side chain attached at the meta position (for cardanol and cardol) or ortho position (for anacardic acid). This side chain varies in its degree of unsaturation, existing in saturated, monoene, diene, and triene forms.[4][7][8]
-
Anacardic Acid: The primary component of natural CNSL, its structure is a salicylic acid derivative (2-hydroxy-6-alkylbenzoic acid).[8]
-
Cardanol: A key component of technical CNSL, it is a meta-substituted alkylphenol (3-alkylphenol).[8]
-
Cardol: A meta-substituted alkylresorcinol (5-alkyl-1,3-benzenediol), distinguished by the presence of two hydroxyl groups on the aromatic ring.[9]
-
2-Methylcardol: A minor component, structurally similar to cardol but with an additional methyl group.[10]
This compound , the focus of this guide, is a specific congener of cardol where the C15 side chain contains two double bonds, specifically as 5-(8Z,11Z)-pentadecadien-1-yl-1,3-benzenediol.[9]
Physicochemical and Quantitative Data
The relative abundance of each phenolic compound and its unsaturated variants can differ based on the CNSL source and processing method.[4] This variation is critical as the degree of unsaturation significantly impacts biological activity.[7]
Table 1: Typical Composition of CNSL Grades
| Component | Natural CNSL (%)[4][7] | Distilled Technical CNSL (%)[4] |
|---|---|---|
| Anacardic Acids | 60 - 70 | - |
| Cardanol | 5 - 10 | ~78 |
| Cardol | 15 - 20 | ~8 |
| Polymeric Material | - | ~2 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 79473-25-9 | [9][11] |
| Chemical Formula | C₂₁H₃₂O₂ | [9][11] |
| Molecular Weight | 316.5 g/mol | [9][11] |
| Boiling Point | 472.40 °C | [11] |
| Density | 0.986 g/cm³ | [11] |
| Flash Point | 208.30 °C |[11] |
Table 3: Example Composition of Unsaturated Side Chains in CNSL Phenols
| Phenol Fraction | Saturated (%) | Monoene (%) | Diene (%) | Triene (%) | Reference |
|---|---|---|---|---|---|
| Cardanol | - | 42 | 22 | 36 | [8] |
| Cardol | < 0.1 | < 0.1 | 33.3 | 66.6 | [12] |
| Anacardic Acid | - | ~20 | ~20 | ~60 |[7] |
Experimental Protocols
The isolation and purification of specific CNSL phenols like this compound require multi-step procedures involving extraction, separation, and characterization.
Extraction of CNSL from Cashew Nut Shells
A common laboratory method for obtaining natural CNSL is Soxhlet extraction.[1][13]
-
Objective: To extract crude natural CNSL from dried cashew nut shells.
-
Apparatus: Soxhlet extractor, round bottom flask, condenser, heating mantle.
-
Solvent: Polar solvents like acetone or aprotic solvents can be used. Acetone has been shown to give a high yield.[1]
-
Procedure:
-
Crush dried cashew nut shells (e.g., 25 g) and place them into a cellulose thimble.[13]
-
Charge the round bottom flask with a suitable volume of solvent (e.g., 250 mL).[13]
-
Assemble the Soxhlet apparatus and heat the solvent to reflux.
-
Continue the extraction for a sufficient duration (e.g., several hours) until the solvent in the siphon tube runs clear.
-
After extraction, recover the solvent from the CNSL oil using a rotary evaporator or simple distillation.[1]
-
Separation and Isolation of Phenolic Fractions
A chemical method can be employed to separate the main phenolic classes from the crude extract.[1][13] Further chromatographic steps are needed to isolate the diene congeners.
-
Objective: To separate anacardic acid, cardanol, and cardol from natural CNSL, and subsequently isolate this compound.
-
Protocol for Class Separation: [13]
-
Anacardic Acid Removal: Dissolve the crude CNSL in a solvent like methyl isobutyl ketone (MIBK). Add a slurry of calcium hydroxide in water and stir. Anacardic acid precipitates as calcium anacardate. Filter the mixture to separate the precipitate. The anacardic acid can be recovered by treating the salt with hydrochloric acid.[1]
-
Cardanol and Cardol Separation: Take the filtrate (containing cardanol and cardol in MIBK) and add liquor ammonia, then stir. Extract this solution with a non-polar solvent mixture like hexane/ethyl acetate (98:2). The organic layer will contain the less polar cardanol.
-
The aqueous ammonia layer, now containing the more polar cardol, is then extracted with a more polar solvent mixture like ethyl acetate/hexane (80:20) to yield crude cardol.
-
-
Protocol for Unsaturate Isolation (this compound): [12]
-
The crude cardol fraction is subjected to silica gel column chromatography.
-
The column is eluted with a stepwise gradient of n-hexane/ethyl acetate (e.g., from 9:1 to 7:3 v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are combined and the solvent is removed under reduced pressure.
-
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantitative analysis of the fractions.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify the volatile components of the fractions, confirming the presence of diene and triene cardol.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the isolated compounds, including the confirmation of the number and position of double bonds in the alkyl side chain.[7][8]
Biological Activity and Relationships
The phenolic compounds in CNSL exhibit a wide range of biological activities, including antiparasitic, anti-inflammatory, antioxidant, and larvicidal properties.[7][12][15] The structure, particularly the degree of unsaturation in the alkyl chain, plays a crucial role in this activity.
-
Antiparasitic Activity: this compound is a potent antiparasitic agent, showing significant schistosomicidal activity against Schistosoma mansoni adult worms with a reported LC₅₀ value of 32.2 µM.[6][9][16]
-
Larvicidal Activity: Cardol has demonstrated superior larvicidal effects against Aedes aegypti compared to other CNSL components.[12] Studies on cardol derivatives show that the presence of unsaturations in the side chain enhances this activity.[12]
-
Antioxidant and Enzyme Inhibition: For anacardic acids, the triene variant shows the highest antioxidant activity (DPPH radical inhibition) and the best anti-acetylcholinesterase activity, followed by the diene and then the monoene.[7] This suggests that a higher degree of unsaturation enhances these particular biological functions.
-
Anti-inflammatory Activity: Phenolic derivatives of CNSL have been shown to possess immunoprotective and anti-inflammatory properties. They can decrease the expression of key inflammatory genes such as TNF-α, COX-2, iNOS, NF-κB, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[15]
Table 4: Summary of Selected Biological Activities of CNSL Phenols
| Compound/Fraction | Activity Type | Model/Target | Key Finding | Reference(s) |
|---|---|---|---|---|
| This compound | Antiparasitic | S. mansoni worms | LC₅₀ = 32.2 µM | [9][16] |
| Cardol | Larvicidal | Aedes aegypti larvae | Exhibited the best results among CNSL constituents. | [12] |
| Unsaturated Cardol Derivative | Larvicidal | Aedes aegypti larvae | 14 times more effective than its saturated analogue. | [12] |
| Anacardic Acid (Triene) | Antioxidant | DPPH assay | Highest activity compared to diene and monoene. | [7] |
| Anacardic Acid (Triene) | Enzyme Inhibition | Acetylcholinesterase | Highest inhibition compared to diene and monoene. | [7] |
| CNSL Phenolic Derivative | Anti-inflammatory | LPS-stimulated macrophages | Decreased expression of TNF-α, COX-2, iNOS, NF-κB. |[15] |
Conclusion
This compound, as a key unsaturated constituent of the cardol fraction of CNSL, represents a valuable natural product for scientific investigation. Its structural relationship to other CNSL phenols like cardanol and anacardic acid is defined by the functional groups on the phenolic ring, while its specific properties are heavily influenced by the diene moiety in its C15 alkyl side chain. The demonstrated biological activities, particularly its potent antiparasitic effects and the role of unsaturation in enhancing bioactivity, underscore the potential of this compound and related compounds as lead structures in drug development and as versatile chemical intermediates. The detailed protocols for their isolation and characterization provided herein serve as a foundational resource for researchers aiming to harness the chemical diversity of this important bio-renewable resource.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Cardanol-Based Materials as Natural Precursors for Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 79473-25-9 | EDA47325 | Biosynth [biosynth.com]
- 12. scielo.br [scielo.br]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. academic.oup.com [academic.oup.com]
- 15. Molecular evaluation of anti-inflammatory activity of phenolic lipid extracted from cashew nut shell liquid (CNSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Cardol Diene from Cashew Nut Shell Liquid (CNSL)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cashew Nut Shell Liquid (CNSL) is a valuable and renewable biomaterial extracted from the honeycomb structure of the cashew nutshell, a byproduct of the cashew processing industry.[1] CNSL is a rich source of long-chain phenolic lipids, primarily consisting of anacardic acid, cardanol, and cardol, with minor amounts of 2-methylcardol.[2] The exact composition of CNSL varies significantly depending on the extraction method.[3]
-
Natural CNSL (Cold, Solvent-Extracted): Primarily contains anacardic acid (60-65%), cardol (15-20%), and cardanol (5-10%).[3][4]
-
Technical CNSL (Heat-Extracted): The heat involved in the extraction process decarboxylates the anacardic acid, resulting in a composition rich in cardanol (60-65%) and cardol (15-20%).[3]
Cardol (5-pentadecylresorcinol) itself is not a single compound but a mixture of congeners with a C15 alkyl side chain that differs in its degree of unsaturation: saturated, monoene, diene, and triene forms.[5] Cardol diene, specifically 5-(8Z,11Z)-pentadecadien-1-yl-1,3-benzenediol, has garnered interest for its biological activities, including schistosomicidal properties.[6]
This document provides a detailed protocol for the isolation of cardol from technical CNSL, followed by purification strategies to enrich the diene fraction.
Data Presentation
The following tables summarize the typical composition of CNSL and the yields reported for cardol extraction and purification.
Table 1: Typical Composition of Natural and Technical Cashew Nut Shell Liquid (CNSL)
| Component | Natural CNSL (%)[1][3][4] | Technical CNSL (%)[3] |
| Anacardic Acid | 60 - 70 | Trace |
| Cardanol | 5 - 10 | 60 - 65 |
| Cardol | 15 - 20 | 15 - 20 |
| Polymeric Material | ~10 | ~10 |
Table 2: Quantitative Data on Cardol and its Unsaturated Congeners
| Method | Starting Material | Product | Purity/Composition | Yield/Recovery | Reference |
| Solvent Extraction | 100 g Technical CNSL | Cardanol | >95% | 65 g | [7] |
| Solvent Extraction | 50 g Extracted CNSL | Cardol | High Purity | 14 g | [8] |
| Two-Step Column Chromatography | Natural CNSL | Cardol | 99.3% | 80.7% | [9] |
| HPLC Analysis | Natural CNSL | This compound | 6.96% of total CNSL | N/A | [10] |
| Flash Chromatography* | Crude CNSL | Cardanol Diene | 92% (of fraction) | 22% (of total cardanol) | [4] |
*Note: Data is for cardanol, but a similar distribution is expected for cardol.
Experimental Protocols
This section details a comprehensive protocol for the isolation of cardol from technical CNSL using a liquid-liquid solvent extraction method, which is scalable and efficient.[5][7] This is followed by a general procedure for chromatographic separation of the diene component.
Protocol 1: Isolation of Cardol from Technical CNSL
This protocol focuses on the separation of the dihydric phenol (cardol) from the monohydric phenol (cardanol) based on their differential solubility in an ammoniacal methanolic solution.
Materials and Reagents:
-
Technical Cashew Nut Shell Liquid (CNSL)
-
Methanol (MeOH)
-
Ammonium Hydroxide (25% solution)
-
Hexane
-
Ethyl Acetate
-
Hydrochloric Acid (HCl), 5% solution
-
Distilled Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Activated Charcoal
-
Celite
Equipment:
-
Large separatory funnel (1 L or appropriate size)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Initial Solution Preparation:
-
Separation of Cardanol:
-
Transfer the ammoniacal methanolic solution to a large separatory funnel.
-
Extract the solution four times with 200 mL portions of hexane (4 x 200 mL).[7] The less polar cardanol will preferentially partition into the hexane layer.
-
Combine the hexane layers. This fraction contains the purified cardanol and can be processed separately. Optional: To further purify the cardanol, wash the combined hexane layers with 100 mL of 5% HCl, followed by 100 mL of distilled water, dry over anhydrous sodium sulfate, treat with activated charcoal, filter, and concentrate.[7][11]
-
-
Isolation of Cardol:
-
Retain the methanolic ammonia layer from the separatory funnel, which now contains the enriched cardol fraction.[7]
-
Extract this layer twice with 200 mL portions of an ethyl acetate/hexane (4:1) mixture (2 x 200 mL).[7] The cardol will be extracted into this organic phase.
-
Combine the ethyl acetate/hexane layers.
-
-
Washing and Purification of Cardol:
-
Wash the combined organic layer with 100 mL of 5% HCl, followed by 100 mL of distilled water, to remove any remaining ammonia and salts.[8]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude cardol fraction as a viscous oil.[8]
-
Protocol 2: Chromatographic Separation of this compound
The crude cardol obtained from Protocol 1 is a mixture of saturated, monoene, diene, and triene congeners. Advanced chromatographic techniques are required for their separation.
Method A: Flash Chromatography
Flash column chromatography using a reversed-phase (C18) column is effective for separating the unsaturated components.[4]
-
Stationary Phase: C18 silica gel column.
-
Mobile Phase: A gradient of solvents is typically required. A starting point could be a mixture of methanol/water or acetonitrile/water, with the proportion of the organic solvent gradually increasing. The exact gradient must be optimized based on preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Detection: Eluted peaks can be monitored using a UV detector, typically at wavelengths of 220, 254, and 280 nm.[4]
-
Procedure: Dissolve the crude cardol in a minimal amount of the initial mobile phase, load it onto the column, and begin the elution gradient. Collect fractions and analyze them by TLC or HPLC to identify those containing the diene. Combine the pure fractions and evaporate the solvent.
Method B: Argentation (Silver Nitrate) Chromatography
This is a classic technique for separating compounds based on the number of double bonds. The silver ions on the silica gel interact reversibly with the π-electrons of the double bonds, retarding the movement of more unsaturated compounds.[10]
-
Stationary Phase: Silica gel impregnated with silver nitrate (AgNO₃).
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate.
-
Procedure: The crude cardol is loaded onto the column. Elution with the mobile phase will cause the saturated component to elute first, followed by the monoene, diene, and finally the triene.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the solvent extraction protocol for isolating cardol from technical CNSL.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. Cashew nutshell liquid - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 2. Cashew Nut Shell Liquid [vavimex.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Cardanol Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]
- 5. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Purity Cardol Diene Purification via Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardol, a phenolic lipid found in cashew nut shell liquid (CNSL), is a mixture of long-chain unsaturated congeners, including monoene, diene, and triene forms.[1] Cardol diene, specifically, has garnered significant interest in biomedical research due to its potential therapeutic properties. However, the structural similarity of these congeners presents a significant purification challenge. This application note provides a detailed protocol for the efficient isolation of high-purity this compound from a cardol-rich fraction of CNSL using flash chromatography. This method is essential for researchers requiring pure this compound for biological assays and drug development studies.
Experimental Protocols
Materials and Reagents
-
Cardol-rich fraction from CNSL (pre-purified to remove anacardic acid and cardanol)
-
Silica gel for flash chromatography (230-400 mesh, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Vanillin-perchloric acid-EtOH solution for TLC visualization
Equipment
-
Flash chromatography system (e.g., Biotage Isolera, Teledyne ISCO CombiFlash)
-
Glass columns for manual flash chromatography (if an automated system is not available)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Nitrogen gas supply for drying
Sample Preparation
A pre-purified cardol-rich fraction is essential for efficient separation of the diene congener. Initial purification of crude CNSL can be performed to separate anacardic acid and cardanol from cardol.[2][3] The resulting cardol fraction, containing a mixture of monoene, diene, and triene congeners, is then concentrated under reduced pressure. For flash chromatography, the concentrated cardol sample is adsorbed onto a small amount of silica gel. To do this, dissolve the sample in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), add silica gel (typically 1-2 times the sample weight), and evaporate the solvent completely to obtain a dry, free-flowing powder. This dry-loading technique generally results in better peak separation compared to liquid injection.
Flash Chromatography Protocol
This protocol is optimized for the separation of this compound from its monoene and triene counterparts.
-
Column Packing:
-
Select an appropriate column size based on the amount of sample to be purified. A general rule of thumb is a silica gel-to-sample ratio of 50:1 to 100:1 for difficult separations.
-
If using a manual setup, dry pack the column with silica gel (40-63 µm). For automated systems, use pre-packed silica gel cartridges.
-
Equilibrate the column with the initial mobile phase composition (e.g., 98:2 Hexane:Ethyl Acetate).
-
-
Sample Loading:
-
Carefully load the silica gel with the adsorbed sample onto the top of the equilibrated column.
-
Add a thin layer of sand or a frit on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
A gradient elution is recommended to achieve optimal separation of the cardol congeners.
-
Begin elution with a non-polar mobile phase and gradually increase the polarity. A typical gradient could be:
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl acetate
-
Gradient Program:
-
0-5 column volumes (CV): 2% B (isocratic)
-
5-20 CV: Linear gradient from 2% to 15% B
-
20-25 CV: 15% B (isocratic)
-
-
-
The flow rate should be adjusted based on the column diameter, typically around 2 inches/minute solvent front movement. For automated systems, the flow rate will be pre-determined based on the column size.
-
-
Fraction Collection and Analysis:
-
Collect fractions of appropriate volume throughout the run.
-
Monitor the elution of compounds using a UV detector (wavelengths of 254 nm and 280 nm are suitable for phenolic compounds) or by TLC analysis of the collected fractions.[1]
-
For TLC analysis, a mobile phase of hexane:ethyl acetate (8:2 v/v) can be used. Visualize the spots by spraying with a vanillin-perchloric acid-EtOH solution followed by heating.
-
The expected elution order is triene, followed by diene, and then monoene, as the polarity increases with a decrease in the number of double bonds.
-
Combine the fractions containing pure this compound based on the TLC or UV chromatogram.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Further dry the sample under a stream of nitrogen to remove any residual solvent.
-
Data Presentation
The following table summarizes the expected quantitative data from the flash chromatography purification of this compound. The data is based on typical results obtained from the separation of similar phenolic lipid congeners.[1][2]
| Parameter | Value |
| Starting Material | Cardol-rich fraction from CNSL |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane:Ethyl Acetate Gradient |
| Elution Order | 1. Cardol Triene2. This compound 3. Cardol Monoene |
| Purity of this compound | >95% (as determined by HPLC)[1] |
| Recovery of this compound | ~80%[2] |
| Detection Wavelength | 254 nm and 280 nm[1] |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Conclusion
The described flash chromatography protocol provides an effective and reproducible method for the purification of this compound from a complex mixture of its congeners present in cashew nut shell liquid. The use of a gradient elution with a hexane and ethyl acetate mobile phase on a silica gel stationary phase allows for the successful separation of the diene from the more non-polar triene and the more polar monoene. The high purity of the isolated this compound makes it suitable for detailed biological and pharmacological investigations, thus facilitating further research into its therapeutic potential.
References
Application Notes and Protocols for the Polymerization of Cardol Diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardol diene, a phenolic lipid derived from cashew nut shell liquid (CNSL), is a renewable and versatile monomer for polymerization reactions.[1] Its unique structure, featuring a resorcinol ring and an unsaturated aliphatic side chain, allows for various polymerization pathways, leading to the synthesis of bio-based polymers with a range of properties suitable for diverse applications, including specialty polymers, resins, coatings, and adhesives.[1] This document provides detailed application notes and experimental protocols for the polymerization of this compound via polyesterification, enzymatic polymerization, and cationic polymerization.
Polyesterification of this compound
The diol functionality of the resorcinol ring in this compound allows for its reaction with diacid chlorides to form polyesters. These polymers exhibit high thermal stability.
Quantitative Data
| Monomer 1 | Monomer 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Polymer Characteristics |
| Cardol | Adipoyl chloride | Hexane | 170 | 8 | 63 | Black-brown soft solid, insoluble in common lab solvents. |
| Cardol | Terephthaloyl chloride | Toluene | 170 | 8 | 54 | Hard, black solid, insoluble in common lab solvents, higher thermal stability than poly(cardyl adipate). |
Experimental Protocol: Synthesis of Poly(cardyl terephthalate)
Materials:
-
Cardol (1.016 g)
-
Terephthaloyl chloride (0.651 g)
-
Toluene (20 mL)
-
Acetone
-
Nitrogen gas supply
-
Polymerization flask equipped with a magnetic stirrer, condenser, and gas inlet
-
Oil bath
Procedure:
-
In a polymerization flask, dissolve 1.016 g of cardol in 10 mL of toluene.
-
In a separate container, dissolve 0.651 g of terephthaloyl chloride in 10 mL of toluene.
-
Add the terephthaloyl chloride solution to the cardol solution in the polymerization flask.
-
Equip the flask with a magnetic stirrer, condenser, and a gas inlet for nitrogen.
-
Heat the reaction mixture in an oil bath to 170°C under a nitrogen atmosphere.
-
Maintain the reaction for 8 hours.
-
After cooling, filter the resulting solid polymeric material.
-
Wash the polymer with acetone.
-
Dry the polymer in an oven at 50°C.
-
A hard, black solid polymeric material is obtained.
Logical Relationship: Polyesterification of this compound
Caption: Polyesterification reaction of cardol with a diacid chloride.
Enzymatic Polymerization of this compound
Enzymatic polymerization offers a green and mild alternative for the synthesis of polymers from this compound. Peroxidases, such as those from Coprinus cinereus, can catalyze the oxidative polymerization of the phenolic moiety of cardol. The yield and molecular weight of the resulting polycardol are dependent on the concentration of the oxidizing agent, hydrogen peroxide.[2]
Quantitative Data
| Enzyme | Solvent System | pH | Oxidizing Agent | Observations |
| Fungal Peroxidase (Coprinus cinereus) | tert-butanol / Phosphate buffer (1:1 v/v) | 7.0 | Hydrogen Peroxide | Higher H₂O₂ concentration affects yield and molecular weight.[2] |
Note: Specific quantitative data on the effect of hydrogen peroxide concentration on yield and molecular weight were not available in the reviewed literature. However, the trend indicates a direct relationship.
Experimental Protocol: Enzymatic Polymerization of Cardol
Materials:
-
Cardol
-
Fungal peroxidase from Coprinus cinereus (CiP)
-
tert-Butanol
-
Phosphate buffer (pH 7.0)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Prepare an equivolume mixture of tert-butanol and phosphate buffer (pH 7.0).
-
Dissolve cardol in the solvent mixture.
-
Add the fungal peroxidase to the reaction mixture.
-
Initiate the polymerization by the addition of hydrogen peroxide. The concentration of H₂O₂ should be optimized to control the polymer's molecular weight and yield.
-
Allow the reaction to proceed. The polymerization of cardol's phenolic moiety will occur.[2]
-
The resulting polycardol can be cured at room temperature to form a hard, dark brown coating.[2]
Experimental Workflow: Enzymatic Polymerization of Cardol
Caption: Workflow for the enzymatic polymerization of cardol.
Cationic Polymerization of this compound
Cationic polymerization of cardol can be initiated by Lewis acids, such as boron trifluoride diethyl etherate (BF₃O(C₂H₅)₂). This method allows for the synthesis of polycardol with varying molar masses. The initiator concentration has been shown to influence the molecular weight of the resulting polymer.
Quantitative Data
| Monomer | Initiator | Initiator Conc. (% m/m) | Molar Mass (Mn) | Observations |
| Distilled Cardanol | BF₃O(C₂H₅)₂ | 1 | Lower | Higher amount of unreacted monomer, diverse structures due to rearrangements. |
| Distilled Cardanol | BF₃O(C₂H₅)₂ | 3 | Higher | Increased conversion, higher molar mass, and more homogeneous structures. |
Note: The data is for cardanol, which contains cardol. The trend is expected to be similar for purified this compound.
Experimental Protocol: Cationic Polymerization of Cardanol
Materials:
-
Distilled cardanol
-
Boron trifluoride diethyl etherate (BF₃O(C₂H₅)₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Nitrogen or Argon gas supply
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Ensure all glassware is thoroughly dried to prevent termination of the cationic polymerization by water.
-
In a reaction vessel under an inert atmosphere (nitrogen or argon), dissolve the distilled cardanol in an appropriate anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0°C or lower) to control the polymerization rate and minimize side reactions.
-
Add the desired amount of the Lewis acid initiator, such as BF₃O(C₂H₅)₂ (e.g., 1-3% m/m relative to the monomer). The initiator concentration will influence the final molecular weight of the polymer.
-
Allow the polymerization to proceed with stirring for a set period. Reaction time can be varied to study its effect on polymer properties.
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the resulting polycardanol.
Logical Relationship: Cationic Polymerization Mechanism
Caption: General mechanism of cationic polymerization of this compound.
References
Application Notes and Protocols for Cardol Diene in Antiparasitic Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cardol diene, a natural phenolic lipid derived from cashew nut shell liquid (CNSL), as a promising candidate for the development of novel antiparasitic drugs. This document includes a summary of its activity against various parasites, detailed experimental protocols for its evaluation, and insights into its mechanism of action.
Introduction
This compound is a resorcinolic lipid that has demonstrated significant in vitro activity against several human parasites, including Schistosoma mansoni and Trypanosoma cruzi.[1][2][3] Its natural origin, potent antiparasitic effects, and distinct mechanism of action make it an attractive lead compound for further investigation in antiparasitic drug discovery programs. These notes are intended to guide researchers in the effective screening and characterization of this compound and its derivatives.
Antiparasitic Activity of this compound
This compound has shown potent and selective activity against different life stages of various parasites. The following tables summarize the quantitative data from in vitro studies.
Table 1: Schistosomicidal Activity of this compound against Schistosoma mansoni
| Concentration (µM) | % Mortality (24 hours) | LC50 (µM) | Reference |
| 25 | 50% | 32.2 | [2][4][5] |
| 50 | 100% | [2][4][5] | |
| 100 | 100% | [2][4][5] | |
| 200 | 100% | [2][4][5] |
Table 2: Trypanocidal Activity of this compound against Trypanosoma cruzi
| Parasite Stage | EC50 (µM) | Selectivity Index (SI) | Reference |
| Amastigotes | 12.25 | - | [2] |
Note: The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the effective concentration (EC50) against the parasite.
Mechanism of Action
The primary mechanism of action of this compound against Trypanosoma cruzi involves the inhibition of a key parasitic enzyme, TcSir2rp1, a sirtuin deacetylase.[2] Sirtuins are crucial for the regulation of various cellular processes in parasites, and their inhibition leads to parasite death. In Schistosoma mansoni, this compound has been observed to cause significant damage to the parasite's tegument and internal morphology, including swelling of the mitochondrial membrane and vacuolization.[1]
References
Application Notes and Protocols for the Synthesis of Bis-benzoxazines from Cardanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cardanol, a renewable phenolic compound derived from cashew nut shell liquid (CNSL), has garnered significant attention as a sustainable precursor for the synthesis of benzoxazine resins.[1][2] Cardanol itself is a mixture of closely related phenolic compounds, each with a C15 alkyl chain at the meta position that varies in its degree of unsaturation (saturated, monoene, diene, and triene).[3] The diene component of cardanol is a key constituent that, along with the other components, can be utilized in the synthesis of bis-benzoxazine monomers. These monomers can subsequently be polymerized to form high-performance polybenzoxazine thermosets with a range of desirable properties, including high thermal stability, low water absorption, and good mechanical performance.[4][5] The long, flexible alkyl chain of cardanol also imparts increased flexibility and processability to the resulting resins.[6]
This document provides detailed application notes and protocols for the synthesis of bis-benzoxazines using cardanol as a precursor, with a focus on a solvent-less synthesis approach.
Data Presentation: Thermal Properties of Cardanol-Based Benzoxazine Resins
The thermal properties of polybenzoxazines derived from cardanol are critical for determining their suitability for various applications. The following table summarizes key thermal data from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
| Monomer System | Curing Peak Temperature (°C) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (T5, °C) | Char Yield at 800 °C (%) |
| Cardanol-aniline (Bz-C) blends with Bisphenol-A-aniline (Bz-A) | Varies with blend ratio | Varies with blend ratio | Improves with increased Bz-C content | Varies with blend ratio |
| Cardanol-diamine (general) | 250 - 295 | ~148 | > 330 | - |
| Cardanol-furfurylamine-diamine copolymers | 191.0 - 197.1 | - | 366 - 398 | 35.3 - 54.0 |
| Cardanol-aptes | - | - | - | - |
| Cardanol-deta (catalyst) | Reduced by 47 °C with 5% DETA | - | - | - |
Note: Specific values can vary significantly based on the specific diamine used, the ratio of reactants, and the curing conditions.
Experimental Protocols
Synthesis of Cardanol-Based Bis-benzoxazine Monomer (General Solvent-less Procedure)
This protocol outlines a general solvent-less method for the synthesis of a bis-benzoxazine monomer from cardanol, a primary diamine, and paraformaldehyde.[7]
Materials:
-
Cardanol (distilled)
-
Primary Diamine (e.g., 4,4'-diaminodiphenylmethane)
-
Paraformaldehyde
-
Reaction vessel with mechanical stirrer and heating mantle
-
Vacuum oven
Procedure:
-
Reactant Mixing: In a reaction vessel, combine cardanol and the primary diamine in a 2:1 molar ratio.
-
Initial Heating and Mixing: Heat the mixture to approximately 80-90°C with continuous stirring until a homogeneous solution is obtained.
-
Addition of Paraformaldehyde: Gradually add paraformaldehyde (in a 4:1 molar ratio to the diamine) to the mixture in small portions while maintaining the temperature and stirring. An exothermic reaction may be observed.
-
Reaction Progression: After the addition of paraformaldehyde is complete, increase the reaction temperature to 100-110°C and continue stirring for 2-4 hours. The viscosity of the mixture will increase as the reaction proceeds.
-
Vacuum Treatment: Apply a vacuum to the reaction vessel for 30-60 minutes to remove any entrapped water or volatile byproducts.
-
Product Collection: The resulting viscous liquid or solid is the bis-benzoxazine monomer. The product can be used directly for polymerization or purified further if necessary.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the oxazine ring, characteristic peaks should be observed around 920-950 cm⁻¹ (out-of-plane C-H bending of the benzene ring adjacent to the oxygen atom) and 1220-1240 cm⁻¹ (asymmetric C-O-C stretching).
-
¹H NMR Spectroscopy: The formation of the oxazine ring can be confirmed by the appearance of two characteristic singlets corresponding to the -O-CH₂-N- and Ar-CH₂-N- protons, typically in the ranges of 5.3-5.5 ppm and 4.5-4.7 ppm, respectively.
Thermal Polymerization of Cardanol-Based Bis-benzoxazine Monomer
This protocol describes the thermal curing of the synthesized bis-benzoxazine monomer to form a cross-linked polybenzoxazine network.
Materials:
-
Cardanol-based bis-benzoxazine monomer
-
Mold (e.g., aluminum or silicone)
-
Programmable oven or hot press
Procedure:
-
Monomer Degassing: Heat the bis-benzoxazine monomer to a temperature above its melting point (if solid) or to a processable viscosity (e.g., 80-100°C) under vacuum to remove any dissolved gases.
-
Casting: Pour the degassed monomer into a preheated mold.
-
Curing Schedule: Place the mold in a programmable oven and subject it to a staged curing schedule. A typical schedule might be:
-
150°C for 2 hours
-
170°C for 2 hours
-
190°C for 2 hours
-
210°C for 1 hour
-
(Optional) Post-curing at a higher temperature (e.g., 220-230°C) for 1-2 hours to ensure complete polymerization.
-
-
Demolding: After the curing cycle is complete, allow the mold to cool down slowly to room temperature before demolding the cured polybenzoxazine sample.
Characterization of the Cured Polymer:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to confirm the completion of the curing process (absence of an exothermic curing peak).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, including the onset of decomposition and the char yield at high temperatures.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta, providing information on the viscoelastic properties and the glass transition temperature.
Visualizations
Synthesis and Polymerization Workflow
Caption: Workflow for the synthesis and polymerization of cardanol-based bis-benzoxazine.
Logical Relationship of Components and Properties
Caption: Influence of precursors on the final properties of polybenzoxazine.
References
Application Notes and Protocols: Larvicidal Activity Assays Using Cardol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting larvicidal activity assays using cardol, a natural phenolic lipid derived from cashew nut shell liquid (CNSL). These protocols are designed to be reproducible and are based on established methodologies for evaluating the efficacy of natural compounds against mosquito larvae, particularly Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses.
Introduction
Cardol, a constituent of Anacardium occidentale (cashew) shell waste, has demonstrated significant larvicidal properties against various mosquito species.[1][2][3][4][5] It is a mixture of phenolic compounds with a resorcinol ring and a 15-carbon alkyl side chain with varying degrees of unsaturation (monoene, diene, and triene). The unsaturated side chain, particularly the presence of double bonds as in cardol diene, is believed to contribute significantly to its larvicidal efficacy.[6] The primary mechanism of action for cardol and its derivatives is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects, leading to paralysis and death.[6][7] These application notes provide the necessary protocols to screen and evaluate the larvicidal potential of cardol and its derivatives.
Data Presentation: Larvicidal Activity of Cardol and CNSL Fractions
The following table summarizes the lethal concentrations (LC50 and LC90) of cardol and other CNSL components against Aedes aegypti larvae, as reported in various studies. These values represent the concentration of the substance required to kill 50% and 90% of the larvae, respectively, over a specified period.
| Substance | Mosquito Species | Larval Stage | Exposure Time (hours) | LC50 (mg/L or ppm) | LC90 (mg/L or ppm) | Reference |
| Cardol | Aedes aegypti | 3rd & 4th Instar | 24 | 14.2 | Not Reported | [6] |
| Cardol | Aedes aegypti | 3rd Instar | 24 | 5.55 ± 0.07 | Not Reported | [5] |
| Cardol-derived diphosphorothioate | Aedes aegypti | 3rd Instar | 24 | 0.8 ± 0.3 | Not Reported | [6] |
| Anacardic Acid | Aedes aegypti | 3rd Instar | 24 | 12.40 ± 0.10 | Not Reported | [5] |
| Cardanol | Aedes aegypti | 3rd Instar | 24 | 8.20 ± 0.15 | Not Reported | [5] |
| CNSL Ethanol Extract | Aedes aegypti | 3rd & 4th Instar | 24 | 3.29 | 8.13 | [2][3] |
| CNSL Hexane Extract | Aedes aegypti | 3rd & 4th Instar | 24 | 7.31 | 13.55 | [2][3] |
| CNSL Dichloromethane Fraction | Aedes aegypti | 3rd & 4th Instar | 24 | 9.70 | 18.44 | [1] |
| CNSL Hexane Fraction | Aedes aegypti | 3rd & 4th Instar | 24 | 4.01 | 11.29 | [1] |
| Temephos (Commercial Larvicide) | Aedes aegypti | 3rd Instar | 24 | 3.2 | Not Reported | [6] |
Experimental Protocols
Preparation of Cardol Stock Solution
This protocol describes the preparation of a stock solution of cardol for use in larvicidal bioassays.
Materials:
-
Cardol (isolated from CNSL)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Distilled or deionized water
-
Glass vials
-
Micropipettes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of cardol.
-
Dissolve the weighed cardol in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 1000 ppm). Ensure complete dissolution by vortexing.
-
Store the stock solution in a sealed glass vial at 4°C, protected from light.
Larvicidal Bioassay (WHO Standard Method)
This protocol is adapted from the World Health Organization (WHO) standard bioassay method for testing the efficacy of larvicides.[2][3]
Materials:
-
Third or fourth instar larvae of Aedes aegypti
-
Cardol stock solution
-
Distilled or dechlorinated water
-
Beakers or disposable cups (250 mL)
-
Micropipettes
-
Larval food (e.g., powdered fish food, yeast extract)
-
Incubator or controlled environment chamber (27 ± 2°C, 12:12 h light:dark photoperiod)
Procedure:
-
Prepare a series of test concentrations by diluting the cardol stock solution with distilled or dechlorinated water. A preliminary range-finding test may be necessary to determine the appropriate concentration range.
-
For each test concentration, set up at least four replicates.
-
In each beaker or cup, place 20-25 third or fourth instar larvae in 100 mL of the test solution.[3][5]
-
Set up a negative control group containing the same number of larvae in 100 mL of distilled or dechlorinated water with the same concentration of the solvent (DMSO or ethanol) used for the stock solution.[3]
-
A positive control with a known larvicide (e.g., Temephos) can also be included for comparison.
-
Add a small amount of larval food to each beaker.
-
Place the beakers in an incubator or a room with controlled temperature (27 ± 2°C) and a 12-hour light and 12-hour dark cycle.[3]
-
Record larval mortality after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Calculate the percentage of mortality for each concentration. If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100
-
Determine the LC50 and LC90 values using probit analysis of the mortality data.
Visualizations
Experimental Workflow for Larvicidal Bioassay
Caption: Workflow for the larvicidal bioassay of cardol against Aedes aegypti larvae.
Proposed Signaling Pathway: Acetylcholinesterase Inhibition by Cardol
Caption: Mechanism of cardol's larvicidal activity via inhibition of acetylcholinesterase.
References
- 1. Characterization and bioassay for larvicidal activity of Anacardium occidentale (cashew) shell waste fractions against dengue vector Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.script-one.com [m.script-one.com]
- 3. oatext.com [oatext.com]
- 4. Larvicidal and pupicidal activities of eco-friendly phenolic lipid products from Anacardium occidentale nutshell against arbovirus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.ufc.br [repositorio.ufc.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Cardol Diene for Material Science Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardol, a constituent of Cashew Nut Shell Liquid (CNSL), is a renewable phenolic compound with significant potential in material science. Its unique structure, featuring a resorcinol ring and a long aliphatic side chain with diene functionality, offers multiple reactive sites for chemical modification. The functionalization of the cardol diene moiety, in particular, opens up a vast landscape for the development of novel polymers and advanced materials with tailored properties.
These application notes provide an overview of key functionalization strategies for the this compound side chain, including detailed experimental protocols adapted from related cardanol chemistry. The focus is on creating versatile building blocks for applications ranging from high-performance polymers and composites to functional coatings and adhesives.
Key Functionalization Pathways
The diene functionality within the cardol side chain is amenable to a variety of addition reactions, allowing for the introduction of diverse chemical moieties. The primary pathways explored in these notes are:
-
Epoxidation: Conversion of the double bonds to oxirane rings, creating reactive sites for cross-linking and further modification.
-
Thiol-Ene Reaction: A "click" chemistry approach for the efficient and regioselective addition of thiols to the double bonds.
-
Diels-Alder Reaction: A powerful cycloaddition reaction to form six-membered rings, enabling the synthesis of complex architectures and cross-linked networks.
The following sections provide detailed protocols for these key functionalization reactions, starting with the essential initial step of isolating cardol from its natural source.
Experimental Protocols
Protocol 1: Isolation of Cardol from Technical Cashew Nut Shell Liquid (CNSL)
This protocol describes a liquid-liquid extraction method to separate cardol from the other phenolic constituents of technical CNSL.[1][2][3][4][5]
Materials:
-
Technical CNSL
-
Methanol
-
Ammonium hydroxide (25%)
-
Hexane
-
Ethyl acetate
-
Hydrochloric acid (5%)
-
Activated charcoal
-
Celite
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 100 g of technical CNSL in 320 mL of methanol in a large beaker.
-
Add 200 mL of 25% ammonium hydroxide to the solution and stir for 15 minutes.
-
Transfer the solution to a separatory funnel and extract four times with 200 mL of hexane each time to remove cardanol. The upper hexane layers contain cardanol and should be combined and set aside if cardanol isolation is also desired.
-
The lower methanolic ammonia layer, rich in cardol, is then extracted twice with a 4:1 mixture of ethyl acetate/hexane (200 mL each).
-
Combine the ethyl acetate/hexane extracts and wash with 100 mL of 5% HCl, followed by 100 mL of distilled water.
-
To decolorize the solution, add 10 g of activated charcoal, stir for 10 minutes, and then filter through a pad of Celite (15 g).
-
Dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain purified cardol as a viscous oil.
Expected Yield: The yield of cardol will vary depending on the composition of the starting technical CNSL but is typically in the range of 8-15% of the initial CNSL weight.[3]
Protocol 2: Epoxidation of this compound Side Chain
This protocol is adapted from established methods for the epoxidation of the unsaturated side chain of cardanol and is expected to be effective for this compound.[6]
Materials:
-
Isolated Cardol (from Protocol 1)
-
Formic acid
-
Toluene
-
Hydrogen peroxide (30 wt. %)
-
Round-bottom flask with stirring
-
Dropping funnel
-
Water bath
Procedure:
-
In a 2-L round-bottom flask equipped with a magnetic stirrer, charge 65 g of cardol (assuming a molecular weight similar to cardanol for molar calculations, corresponding to approximately 1 mole of double bonds) along with 46.1 g of formic acid and 260 g of toluene.
-
Stir the mixture at room temperature.
-
Slowly add 340 g of 30 wt. % hydrogen peroxide to the flask drop-wise over a period of 1 hour at 20°C.
-
After the addition is complete, gradually increase the temperature of the reaction mixture to 40°C over 1 hour.
-
Allow the reaction to proceed at 40°C for 24 hours.
-
After the reaction, cool the mixture and wash it with water to remove excess acid and hydrogen peroxide.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield the epoxidized cardol.
Characterization: The extent of epoxidation can be determined by proton NMR spectroscopy by observing the disappearance of the olefinic protons and the appearance of signals corresponding to the epoxide protons. The epoxy equivalent weight (EEW) can be determined by titration.
Protocol 3: Thiol-Ene Functionalization of this compound
This protocol outlines a photochemical thiol-ene reaction, a highly efficient "click" chemistry method, adapted from procedures for cardanol.[6][7]
Materials:
-
Isolated Cardol (from Protocol 1)
-
Allyl alcohol, glycerol-1-allyl ether, or trimethylolpropane allyl ether (as the "ene" component)
-
Hydrogen sulfide (for mercaptanization step)
-
UV light source
-
Reaction vessel suitable for photochemical reactions
Procedure:
Step 1: Mercaptanization of Cardol
-
React the isolated cardol with an excess of hydrogen sulfide in the presence of UV light. This reaction converts the double bonds of the diene into thiol groups. Note: This step should be performed in a well-ventilated fume hood with appropriate safety precautions for handling H₂S.
Step 2: Thiol-Ene Addition
-
The resulting mercaptanized cardol is then reacted with an allyl compound (e.g., allyl alcohol, glycerol-1-allyl ether, or trimethylolpropane allyl ether) under UV irradiation.
-
The thiol groups will add across the double bonds of the allyl compound, resulting in the functionalized cardol.
Quantitative Data (from related Cardanol studies): In a similar three-step synthesis starting with cardanol, polyols with varying hydroxyl functionalities were achieved. The average functionality of the final polyol is dependent on the initial degree of mercaptanization and the chosen allyl ether.[6]
| Starting Material | Functionalizing Agent | Resulting Functionality (hydroxyl groups/mol) |
| Mercaptanized Propoxylated Cardanol | Glycerol-1-allyl ether | ~3.52 |
Protocol 4: Diels-Alder Reaction with this compound (Conceptual Protocol)
Materials:
-
Isolated Cardol (from Protocol 1)
-
Maleimide, acrylate, or other suitable dienophile
-
Toluene or other high-boiling inert solvent
-
Reaction flask with reflux condenser and nitrogen inlet
Procedure:
-
In a round-bottom flask, dissolve the isolated cardol in toluene under a nitrogen atmosphere.
-
Add a stoichiometric amount of the chosen dienophile (e.g., N-phenylmaleimide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or NMR spectroscopy, observing the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting adduct can be purified by column chromatography if necessary.
Expected Outcome: The reaction will form a cyclohexene ring fused to the cardol side chain. By using a di-functional dienophile, cross-linking between cardol molecules can be achieved, leading to the formation of a polymer network.
Data Presentation
The following tables summarize quantitative data from studies on the functionalization of cardanol, which can serve as a reference for expected outcomes with this compound.
Table 1: Mechanical Properties of Cardanol-Based Epoxy Resins [13]
| Property | Pure Bio-based Epoxy | Epoxy with 4 wt.% PG-clay | % Improvement |
| Tensile Strength | - | - | 970% |
| Modulus | - | - | 3974% |
| Elongation at Break | - | - | 428% |
Table 2: Thermal Properties of Cardanol-Based Epoxy Resins [13]
| Property | Pure Bio-based Epoxy (°C) | Epoxy with 4 wt.% PG-clay (°C) |
| Glass Transition Temperature (Tg) | 19.8 | 38.1 |
Table 3: Thermal and Mechanical Properties of Cardanol-Based Polymers [14][15]
| Polymer System | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Cardanol-derived thermosets | 80 - 121 | 35.1 - 60.4 | 3.9 - 6.9 |
| Cardanol-based biocomposite (Tg) | ~56 | - | - |
Visualizations
This compound Functionalization Pathways
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Process for isolation of cardanol from technical cashew (Anacardium occidentale L.) nut shell liquid. | Semantic Scholar [semanticscholar.org]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Process for isolation of cardanol from technical cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.techscience.cn [cdn.techscience.cn]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Trends in the Diels-Alder reaction in polymer chemistry. | Semantic Scholar [semanticscholar.org]
- 9. Trends in the Diels–Alder reaction in polymer chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Thermal and Mechanical Properties of Cardanol Epoxy/Clay-Based Nanocomposite through Girard’s Reagent | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols for Assessing the Biological Effects of Cardol Diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols to assess the various biological activities of cardol diene, a phenolic lipid found in cashew nut shell liquid (CNSL). The following sections detail methodologies for evaluating its antiparasitic, cytotoxic, antioxidant, anti-inflammatory, and enzyme-inhibitory properties, supplemented with quantitative data and workflow diagrams.
Antiparasitic Activity: Schistosomicidal Effects
This compound has demonstrated potent activity against Schistosoma mansoni, the parasite responsible for schistosomiasis.[1][2]
Quantitative Data: Schistosomicidal Activity of this compound
| Compound | Target Organism | Assay Type | Metric | Value | Reference |
| This compound | Schistosoma mansoni adult worms | In vitro viability | LC50 | 32.2 µM (after 24 and 48 hours) | [2] |
| This compound | Schistosoma mansoni adult worms | In vitro viability | % Mortality (24h) | 50% at 25 µM, 100% at ≥50 µM | [2] |
Experimental Protocol: In Vitro Schistosomicidal Assay
This protocol is adapted from established methods for testing compounds against adult S. mansoni worms.[3][4][5][6][7]
Materials:
-
Adult Schistosoma mansoni worms
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
24-well culture plates
-
This compound stock solution (in DMSO)
-
Praziquantel (positive control)
-
DMSO (vehicle control)
-
Inverted microscope
Procedure:
-
Worm Preparation: Adult S. mansoni worms are recovered from experimentally infected mice 42-56 days post-infection. Worms are washed in RPMI-1640 medium to remove host contaminants.
-
Assay Setup: Place one or two adult worm pairs into each well of a 24-well plate containing 2 mL of supplemented RPMI-1640 medium.
-
Compound Addition: Add this compound to the wells at various final concentrations (e.g., 10, 25, 50, 100, 200 µM). Prepare a positive control with praziquantel (e.g., 1 µM) and a vehicle control with the same percentage of DMSO used for the highest this compound concentration.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Observe the worms under an inverted microscope at 24, 48, and 72 hours. Assess viability based on motor activity and morphological changes (e.g., tegumental damage, paralysis, death).
-
Data Analysis: Determine the Lethal Concentration 50 (LC50), the concentration of the compound that kills 50% of the worms, at each time point.
Cytotoxic Activity
Quantitative Data: Cytotoxicity of Related Phenolic Lipids
| Compound | Cell Line | Assay | Metric | Value | Reference |
| Cardol-enriched extract | Various cancer cell lines | MTT | IC50 | Varies by cell line | [8][10] |
| Cardanol | Oral squamous carcinoma cells | MTT | - | Cytotoxic at 25 ng/mL | [1][10] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard procedure for determining the cytotoxic effects of a compound on a cell line.[11][12][13][14][15]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7) or a non-cancerous cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration that inhibits 50% of cell growth.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of compounds like this compound.
Quantitative Data: Antioxidant Activity of Cardol
| Compound | Assay | Metric | Value (µg/mL) | Reference |
| Cardol | DPPH | IC50 | 3.57 ± 0.07 | [16] |
| Cardol | ABTS | IC50 | 0.08 ± 0.01 | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant capacity of this compound using the DPPH radical.[16][17][18][19]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound stock solution (in methanol or ethanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or ethanol
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.
-
Reaction Mixture: In a 96-well plate or cuvette, mix a volume of the this compound solution with the DPPH solution. A typical ratio is 1:1 or 1:4 (sample:DPPH). Prepare a blank with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value, the concentration required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed using the carrageenan-induced paw edema model in rodents, a classic assay for acute inflammation.[20][21][22][23][24][25][26][27][28]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% in saline)
-
This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or diclofenac (positive control)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Divide them into groups: vehicle control, positive control, and this compound treatment groups (at least 3 doses).
-
Compound Administration: Administer this compound or the positive control orally or intraperitoneally 1 hour before carrageenan injection. The vehicle control group receives only the vehicle.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group. Determine the ED50 (Effective Dose 50), the dose that causes 50% inhibition of edema.
References
- 1. Characterization of cytotoxic activity of compounds derived from anacardic acid, cardanol and cardol in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schistosoma mansoni: In vitro schistosomicidal activity of piplartine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Cardanol: toxicogenetic assessment and its effects when combined with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aidic.it [aidic.it]
- 16. repositorio.ufc.br [repositorio.ufc.br]
- 17. ijcmas.com [ijcmas.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antioxidant and anti‑inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Hydroethanolic Leaf Extract of Cordia vignei Hutch and Dalziel Inhibits Carrageenan-Induced Foot Oedema in Chicks, Prostaglandin E2-Induced Paw Oedema in Mice, and Bradykinin-Induced Paw Oedema in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Separation of Cardol Diene and its Analogs
Welcome to the technical support center for challenges in the separation of cardol diene and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds from complex mixtures like Cashew Nut Shell Liquid (CNSL).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its analogs?
A1: The primary challenge lies in the close structural similarity of cardol analogs (monoene, diene, and triene), which all possess a C15-alkylene chain with varying degrees of unsaturation.[1][2] This results in very similar polarities and boiling points, making separation by traditional methods like distillation difficult.[1][2] High-temperature vacuum distillation, for instance, requires significant energy and faces issues with vacuum fluctuations.[1][2]
Q2: Why can't I effectively separate this compound using standard distillation?
A2: Standard distillation is often ineffective due to the very high and similar boiling points of the cardol analogs.[1] While vacuum distillation can be an alternative, it is challenging to achieve a clean separation, and often results in fractions containing a mixture of both cardanol and cardol.[3][4] Furthermore, high temperatures can lead to polymerization of the phenolic compounds, reducing the overall yield.[5]
Q3: What are the most common methods for separating this compound and its analogs?
A3: The most common and effective methods include:
-
Flash Column Chromatography: This technique, particularly with a C18 stationary phase, has proven successful for the gram-scale purification of cardanol into its monoene, diene, and triene components.[1][2]
-
Solvent Extraction: Methods using solvents like hexane and ethyl acetate in combination with an ammonia solution have been developed to separate cardanol and cardol.[6][7][8]
-
Supercritical Fluid Extraction (SFE): Using supercritical carbon dioxide (Sc-CO₂), sometimes with a co-solvent like isopropyl alcohol, allows for the separation of cardanol and cardol.[9]
-
High-Vacuum Distillation: While challenging, this method can be used, sometimes in combination with other techniques, to purify CNSL.[3][4]
Q4: I am seeing overlapping peaks in my HPLC analysis. What could be the cause?
A4: Overlapping peaks in HPLC are a common issue due to the similar retention times of the cardol analogs. This can be caused by:
-
Inadequate mobile phase composition: The solvent gradient may not be optimized to resolve the closely eluting compounds.
-
Incorrect column selection: The stationary phase may not have sufficient selectivity for the analogs. A C18 column is often a good starting point.[1][10]
-
Co-elution with other CNSL components: Crude or technical CNSL is a complex mixture containing anacardic acid, cardanol, and polymeric materials, which can interfere with the separation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of separated this compound | Polymerization during high-temperature distillation. | Consider using a lower-energy method like flash column chromatography or optimize distillation conditions to use lower temperatures under a high vacuum.[1][5] |
| Incomplete extraction during solvent-based methods. | Optimize the solvent ratios and the number of extraction steps. Ensure the pH of the aqueous phase is appropriate for the desired separation.[6][7] | |
| Loss of material on the chromatographic column. | Ensure proper column packing and equilibration. Check for irreversible adsorption of the sample onto the stationary phase. | |
| Poor separation between this compound and triene analogs in chromatography | Suboptimal mobile phase gradient. | Adjust the solvent gradient to have a shallower slope in the region where the analogs elute. Experiment with different solvent mixtures, such as acetonitrile/water/acetic acid.[1] |
| Insufficient column efficiency. | Use a longer column or a column with a smaller particle size to increase the number of theoretical plates. | |
| Presence of cardanol impurity in the isolated cardol fraction | Ineffective initial separation of cardanol and cardol. | If using solvent extraction, ensure the initial separation of the monohydric phenol (cardanol) from the dihydric phenol (cardol) is efficient.[6] For distillation, using a Vigreux column can improve separation.[4] |
| Discolored final product | Oxidation or degradation of the phenolic compounds. | Perform the separation under an inert atmosphere (e.g., nitrogen).[4] Avoid excessive heat and light exposure. |
Experimental Protocols
Method 1: Flash Column Chromatography for Cardanol Analog Separation[1]
This method describes the gram-scale purification of crude CNSL into its monoene, diene, and triene cardanol components.
-
Sample Preparation: 2.0 g of crude CNSL is used.
-
Chromatography System:
-
Column: C18 Reveleris column (12 g).
-
Detection: UV absorption at 220, 254, and 280 nm.
-
-
Elution Protocol 1:
-
Mobile Phase: Acetonitrile (MeCN) and Methanol (MeOH) mixture (70:30).
-
Flow Rate: 35 mL/min.
-
Elution Time: 155 min.
-
-
Elution Protocol 2:
-
Mobile Phase: Acetonitrile (MeCN), Water (H₂O), and Acetic Acid (AcOH) mixture (80:20:1).
-
Flow Rate: 50 mL/min.
-
Elution Time: 72 min.
-
-
Fraction Collection and Processing:
-
Collect the major fractions based on the UV chromatogram.
-
Dry the collected fractions over sodium sulfate.
-
Concentrate the fractions using a rotary evaporator.
-
For Protocol 2, wash the residue with water until the pH is neutral.
-
Method 2: Solvent Extraction for Cardanol and Cardol Separation[6][7]
This method provides an industrially feasible process for isolating cardanol from technical CNSL.
-
Initial Dissolution: Dissolve technical CNSL in a mixture of methanol and ammonium hydroxide (8:5 ratio).
-
Cardanol Extraction: Extract the solution with hexane to separate the monophenolic component, cardanol.
-
Cardol Extraction: Extract the remaining methanolic ammonia layer with a mixture of ethyl acetate and hexane (80:20 ratio) to obtain cardol.
Quantitative Data
Table 1: Composition of Cardanol Analogs in a Commercial Sample [11]
| Analog | Relative Percentage |
| Monoene | 42% |
| Diene | 22% |
| Triene | 36% |
Table 2: Purity and Recovery of Phenols from CNSL using Two-Step Column Chromatography [12]
| Compound | Purity | Recovery |
| Anacardic Acid | 98.8% | 82.4% |
| Cardol | 99.3% | 80.7% |
| Cardanol | 99.2% | 81.8% |
Table 3: Purity and Recovery of Cardanol and Cardol using Supercritical CO₂ Extraction [9]
| Compound | Purity | Overall Recovery (compared to theoretical yield) |
| Cardanol (>95% pure) | >95% | 95.6% |
| Cardol (pure) | Pure | 77.87% |
Visualizations
Caption: General workflow for the separation of this compound from CNSL.
Caption: Troubleshooting logic for this compound separation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. GB2066820A - Purification of cashew nut shell liquid - Google Patents [patents.google.com]
- 4. US4352944A - Treatment of cashew nut shell liquid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Process for isolation of cardanol from technical cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GB2493943A - The extraction of cardol and cardanol from cashew nut shell liquid - Google Patents [patents.google.com]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cardol Diene Yield from CNSL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of cardol diene from Cashew Nut Shell Liquid (CNSL) extraction. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient isolation of this valuable compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound from CNSL.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall CNSL Yield | 1. Inefficient Extraction Method: High-temperature methods may lead to polymerization and loss of material. 2. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting phenolic lipids. 3. Insufficient Extraction Time or Temperature: The extraction process may not have run to completion. | 1. Optimize Extraction Method: Consider using cold solvent extraction or supercritical fluid extraction (SFE) with CO2 to minimize thermal degradation. For solvent extraction, polar solvents like acetone have shown high CNSL yields.[1][2] 2. Select Appropriate Solvent: Use solvents such as hexane, acetone, or ethanol. A mixture of water and methanol under pressure has also been shown to be effective.[3][4] 3. Adjust Extraction Parameters: For Soxhlet extraction, ensure a sufficient number of cycles. For solvent extraction, increase the extraction time and ensure the temperature is appropriate for the chosen solvent without causing degradation. |
| Low Cardol Content in CNSL | 1. High-Temperature Extraction: Thermal processes like roasting or hot oil extraction can cause decarboxylation of anacardic acid to cardanol, reducing the relative content of cardol.[5][6] 2. Source of Cashew Nutshells: The geographical origin and species of the cashew nut can influence the initial composition of the CNSL.[5] | 1. Use "Natural" CNSL Extraction Methods: Employ cold extraction or solvent extraction at low temperatures to obtain "natural" CNSL, which is richer in anacardic acid and cardol.[3][5] 2. Source Material Characterization: If possible, analyze the composition of the raw CNSL from your source to establish a baseline. |
| Low Yield of this compound Fraction | 1. Degradation of Unsaturated Side Chains: High temperatures during extraction or distillation can lead to polymerization and degradation of the diene side chains. 2. Co-elution with Other Isomers: During purification, the diene may not be well-separated from the monoene and triene isomers of cardol and other components. 3. Suboptimal Purification Technique: The chosen purification method may not have sufficient resolution to separate the diene. | 1. Minimize Thermal Stress: Use low-temperature extraction methods. If distillation is necessary, use high vacuum and lower temperatures to prevent degradation of the unsaturated side chains. 2. Optimize Chromatographic Separation: In flash column chromatography, carefully select the stationary phase (e.g., C18) and mobile phase to improve the resolution between the diene and other isomers. 3. Employ High-Resolution Techniques: High-Performance Liquid Chromatography (HPLC) can be used for analytical and semi-preparative separation of the diene fraction. |
| Polymerization of CNSL During Processing | 1. Excessive Heat: High temperatures are a primary cause of polymerization. 2. Presence of Oxygen: Oxidative polymerization can occur, especially at elevated temperatures. | 1. Control Temperature: Maintain the lowest effective temperature throughout the extraction and purification process. 2. Use Inert Atmosphere: When heating is unavoidable, perform the process under a nitrogen or argon atmosphere to minimize oxidative polymerization. |
| Difficulty in Separating Cardol from Cardanol | 1. Similar Polarities: Cardol and cardanol are both phenolic compounds with long alkyl chains, making their separation challenging. | 1. Solvent Extraction: A method involving dissolving the technical CNSL in a mixture of methanol and ammonium hydroxide followed by extraction with hexane can separate cardanol, leaving cardol in the methanolic ammonia layer. The cardol can then be recovered by further extraction. 2. Supercritical Fluid Extraction: Using liquid CO2 can selectively extract cardanol, followed by supercritical CO2 to extract cardol. |
Frequently Asked Questions (FAQs)
Q1: What is the key difference between "natural" and "technical" CNSL?
A1: "Natural" CNSL is typically obtained through cold extraction methods and is rich in anacardic acid and cardol. "Technical" CNSL is produced using heat, which causes the decarboxylation of anacardic acid into cardanol. Therefore, technical CNSL has a higher concentration of cardanol and a lower concentration of anacardic acid.[3][5][6]
Q2: Which initial extraction method is best for maximizing the yield of this compound?
A2: To maximize the yield of this compound, it is crucial to preserve the natural composition of the CNSL and prevent the degradation of the unsaturated side chains. Therefore, low-temperature extraction methods such as cold solvent extraction (e.g., with hexane or acetone) or supercritical CO2 extraction are recommended over high-temperature methods like pyrolysis or hot oil extraction.[1][5]
Q3: How can I quantify the amount of this compound in my sample?
A3: High-Performance Liquid Chromatography (HPLC) with a C18 column is a highly effective method for quantifying the different components of CNSL, including this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for detailed structural analysis and quantification.
Q4: What is the role of an inert atmosphere during processing?
A4: An inert atmosphere, such as nitrogen or argon, is used to prevent the oxidative polymerization of the unsaturated side chains of the phenolic compounds in CNSL, especially when heating is necessary. This helps to maintain the integrity of the this compound and improve the overall yield of the desired product.
Q5: Can I use distillation to purify this compound?
A5: While vacuum distillation can be used to separate components of CNSL, it poses a risk of thermal degradation to the unsaturated side chains of this compound due to the high temperatures required. If distillation is used, it should be conducted under a high vacuum to lower the boiling points of the components and minimize thermal stress. Flash column chromatography is a more gentle and effective method for isolating the different unsaturated fractions.
Data Presentation
Table 1: Comparison of CNSL Extraction Methods and their Impact on Composition
| Extraction Method | Typical Solvents/Conditions | Key Advantages | Potential Impact on this compound Yield |
| Soxhlet Extraction | Hexane, Acetone, Ethanol | High extraction efficiency. | Can lead to thermal degradation if not carefully controlled. |
| Cold Solvent Extraction | Hexane, Acetone | Preserves the natural composition of CNSL, minimizing degradation of unsaturated compounds. | Generally preferred for obtaining higher yields of intact this compound. |
| Supercritical Fluid Extraction (SFE) | CO2 (with or without co-solvent) | High selectivity, environmentally friendly, low-temperature operation. | Can be optimized to selectively extract cardol, potentially enriching the diene fraction. |
| Hot Oil Pyrolysis | High temperatures (180-200°C) | Industrial method for producing technical CNSL. | High risk of thermal degradation and polymerization of this compound. |
| Mechanical Pressing | Physical pressure | Solvent-free. | Yield and composition can vary; may require subsequent purification. |
Table 2: Reported Composition of Cardol and its Unsaturated Variants in CNSL
| Component | Reported Percentage in CNSL (Natural) | Reported Percentage in Cardanol Fraction (Technical) |
| Cardol (total) | 15-20%[3] | 8%[5] |
| Cardol Monoene | Varies | - |
| This compound | Varies | - |
| Cardol Triene | Varies | - |
| Cardanol Monoene | - | 42% |
| Cardanol Diene | - | 22% |
| Cardanol Triene | - | 36% |
| Note: Data for the specific distribution of cardol isomers is less commonly reported than for cardanol. The composition can vary significantly based on the source of the cashew nut shells and the extraction method used. |
Experimental Protocols
Protocol 1: Cold Solvent Extraction of Natural CNSL
-
Preparation of Cashew Nut Shells: Obtain fresh cashew nut shells and grind them into a coarse powder.
-
Extraction:
-
Place the ground cashew nut shells in a large flask.
-
Add hexane or acetone in a 1:4 solid-to-solvent ratio (w/v).
-
Stir the mixture at room temperature for 24-48 hours.
-
-
Filtration: Filter the mixture to separate the solvent containing the CNSL from the solid shell residue.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure and at a low temperature (e.g., 40°C) to obtain the crude natural CNSL.
Protocol 2: Purification of Cardol from CNSL
-
Dissolution: Dissolve the crude CNSL in a mixture of methanol and ammonium hydroxide (8:5 v/v).
-
Extraction of Cardanol: Extract the solution with hexane multiple times to remove the less polar cardanol. Combine the hexane fractions.
-
Isolation of Cardol: The remaining methanolic ammonia layer contains the more polar cardol. Extract this layer with a mixture of ethyl acetate and hexane (e.g., 80:20 v/v) to isolate the cardol.
-
Washing and Drying: Wash the organic layer containing the cardol with a dilute acid solution (e.g., 5% HCl) and then with distilled water. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent using a rotary evaporator to obtain the purified cardol fraction.
Protocol 3: Separation of this compound using Flash Column Chromatography
-
Column Preparation: Pack a C18 flash chromatography column.
-
Sample Loading: Dissolve the purified cardol fraction from Protocol 2 in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase. A gradient of acetonitrile and water with a small amount of acetic acid (e.g., 80:20:1 v/v/v) has been shown to be effective for separating unsaturated isomers of CNSL components.
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using HPLC or GC-MS to identify the fractions containing the highest concentration of this compound.
-
Pooling and Concentration: Combine the pure this compound fractions and remove the solvent under reduced pressure to obtain the final product.
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound from CNSL.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Understanding the effects of pre-treatment and extraction methods on lipid fingerprint of cashew nut shell liquid (CNSL) by non-targeted lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repo.ijiert.org [repo.ijiert.org]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Purification Parameters for High-Purity Cardol Diene
Welcome to the technical support center for the purification of high-purity cardol diene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound from Cashew Nut Shell Liquid (CNSL).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Extraction from CNSL: The initial extraction may not be efficient in recovering all phenolic lipids. | - Solvent Selection: Use a solvent system known for effective CNSL extraction, such as acetone or a mixture of methanol and ammonium hydroxide followed by hexane extraction.[1] - Pre-treatment of CNSL: Technical CNSL, which is obtained by heating the shells, is enriched in cardanol and cardol as the anacardic acid is decarboxylated. Using technical CNSL can provide a higher starting concentration of cardol.[2][3] |
| Co-elution with other components: this compound may elute with other structurally similar compounds, such as cardanol monoene and triene, or other phenolic compounds present in CNSL. | - Optimize Solvent Gradient: A shallow and optimized solvent gradient during chromatography can improve the resolution between the different unsaturated forms of cardol and cardanol.[2] - Orthogonal Chromatography: If co-elution persists, consider using a different chromatographic mode (e.g., reversed-phase after normal-phase) or a different stationary phase to alter the selectivity of the separation. | |
| Degradation during purification: this compound, being an unsaturated phenolic compound, can be susceptible to oxidation or polymerization, especially at elevated temperatures. | - Avoid High Temperatures: High-temperature vacuum distillation can lead to polymerization and reduced yields.[4] Whenever possible, use purification methods that operate at or near room temperature. - Inert Atmosphere: When concentrating fractions, use a rotary evaporator at a moderate temperature and consider flushing the system with an inert gas like nitrogen or argon to minimize oxidation. | |
| Poor Peak Shape (Tailing or Fronting) in Chromatography | Column Overload: Injecting too much sample onto the column can lead to peak distortion. | - Reduce Sample Load: Perform a loading study on an analytical scale to determine the optimal sample amount for your column dimensions.[5] For flash chromatography, dry loading can sometimes accommodate a larger sample mass without compromising peak shape.[6][7] |
| Inappropriate Mobile Phase pH: For reversed-phase chromatography, the pH of the mobile phase can affect the ionization state of the phenolic hydroxyl groups, leading to peak tailing. | - Use a Mobile Phase Additive: The addition of a small amount of a weak acid, such as acetic acid or formic acid, to the mobile phase can suppress the ionization of the phenolic groups and improve peak shape. A common mobile phase for cardanol/cardol separation is acetonitrile/water with 0.1% acetic acid.[8] | |
| Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based stationary phases can interact with the polar phenolic groups of this compound, causing peak tailing. | - Use End-capped Columns: For HPLC, select a column that is well end-capped to minimize silanol interactions. - Mobile Phase Modifiers: The addition of a competitive agent, like a small amount of a polar solvent, can help to block the active sites on the stationary phase. | |
| Co-elution of this compound with Other Unsaturated Analogs | Insufficient Resolution: The structural similarity between this compound, monoene, and triene makes their separation challenging. | - Optimize Chromatographic Conditions: Fine-tuning the mobile phase composition and gradient is crucial. For flash chromatography of cardanol (which has similar separation characteristics to cardol), a mobile phase of acetonitrile and methanol has been shown to be effective in separating the different unsaturated fractions.[2] - Increase Column Length or Decrease Particle Size: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve resolution. |
| Incorrect Stationary Phase Selection: The chosen stationary phase may not have the required selectivity to resolve the closely related compounds. | - Stationary Phase Screening: If possible, screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its analogs. A hexylphenyl column has been used for the analytical separation of CNSL components.[8] | |
| Product is Colored (Darkens Over Time) | Oxidation: Phenolic compounds are prone to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air and light. | - Minimize Exposure to Air and Light: Store purified this compound under an inert atmosphere (nitrogen or argon) and in amber vials to protect it from light. - Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene). |
| Presence of Impurities: The dark brown color of crude CNSL is partly due to tannins and other degradation products. Incomplete removal of these can lead to a colored product.[9] | - Pre-purification of CNSL: Consider a pre-purification step, such as a liquid-liquid extraction or treatment with an adsorbent, to remove highly colored impurities before the main chromatographic separation. Reacting CNSL with compounds like diethylenetriamine (DETA) or boric acid followed by distillation can reduce the content of dihydric phenols and color.[10][11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of the starting material, Cashew Nut Shell Liquid (CNSL)?
A1: The composition of CNSL can vary depending on its processing. Natural CNSL (cold-extracted) is primarily composed of anacardic acids (around 70%), with smaller amounts of cardol (around 18%) and cardanol (around 5%). Technical CNSL, which is obtained through a heat treatment process, contains mainly cardanol and cardol, as the anacardic acids are decarboxylated.[2] A typical composition for technical CNSL is approximately 78% cardanol, 8% cardol, and 2% polymeric material.[2] Both cardanol and cardol exist as a mixture of saturated, monoene, diene, and triene analogs based on the unsaturation of their C15 alkyl side chain.
Q2: What is the recommended method for obtaining high-purity this compound?
A2: Flash column chromatography using a reversed-phase C18 stationary phase has been demonstrated to be an effective method for the gram-scale purification of the different unsaturated fractions of CNSL components.[2] This method offers a good balance of speed, resolution, and scalability. For even higher purity, preparative HPLC can be employed as a polishing step.
Q3: Can I use normal-phase chromatography for the purification of this compound?
A3: Yes, normal-phase chromatography on silica gel can also be used. A stepwise gradient of n-hexane and ethyl acetate has been used to isolate cardol from technical CNSL.[13] However, reversed-phase chromatography often provides better separation of the different unsaturated analogs.
Q4: What are the key parameters to optimize in flash chromatography for this compound purification?
A4: The most critical parameters to optimize are the mobile phase composition and the flow rate. A solvent system of acetonitrile and methanol has been shown to be effective.[2] It is important to perform initial scouting runs to determine the optimal solvent ratio and gradient to achieve the best separation between the diene and other components. The flow rate should be optimized to balance separation efficiency and purification time; a very high flow rate can lead to impure fractions.[2]
Q5: How can I monitor the purification process?
A5: The elution of this compound can be monitored using a UV detector, typically at wavelengths of 220, 254, and 280 nm.[2] Fractions should be collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to determine their purity and to guide the pooling of fractions containing the high-purity product.
Q6: What is the stability and recommended storage condition for purified this compound?
A6: Purified this compound should be stored at -20°C for long-term stability. Under these conditions, it is reported to be stable for at least one year. To prevent degradation, it is advisable to store it under an inert atmosphere and protected from light.
Data Presentation
Table 1: Comparison of Purification Parameters for Cardol/Cardanol Analogs
| Parameter | Flash Chromatography (Reversed-Phase)[2] | Gravity Column Chromatography (Normal-Phase)[13] | High-Temperature Vacuum Distillation[4] |
| Stationary Phase | C18 Silica Gel | Silica Gel 60 (70-230 mesh) | Not Applicable |
| Mobile Phase/Eluent | Acetonitrile/Methanol | n-Hexane/Ethyl Acetate (stepwise gradient) | Not Applicable |
| Typical Purity Achieved (Diene) | 92% (for cardanol diene) | Not explicitly reported for diene fraction | Lower purity, often co-distills with other components |
| Key Advantages | Good resolution, scalable, sustainable (solvent recovery) | Low cost, simple setup | Can be used for large scale |
| Key Disadvantages | Higher cost of stationary phase and equipment | Laborious, time-consuming, lower resolution | High energy consumption, potential for polymerization and degradation |
Experimental Protocols
Protocol 1: Gram-Scale Purification of this compound via Flash Column Chromatography
This protocol is adapted from a published method for the separation of cardanol analogs and is applicable for the separation of cardol analogs due to their structural similarities.[2]
1. Materials and Equipment:
- Technical CNSL
- Flash chromatography system with a UV detector
- Reversed-phase C18 flash column (e.g., 12 g cartridge for a 2 g sample load)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Rotary evaporator
- Analytical HPLC for fraction analysis
2. Procedure:
- Sample Preparation: Dissolve 2.0 g of technical CNSL in a minimal amount of the initial mobile phase.
- Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., Acetonitrile/Methanol 70:30).
- Chromatography:
- Load the prepared sample onto the column.
- Run the chromatography using a mobile phase of Acetonitrile/Methanol (70:30) at a flow rate of 30 mL/min.
- Monitor the elution profile at 220, 254, and 280 nm.
- Collect fractions based on the UV chromatogram. The diene fraction is expected to elute after the triene and before the monoene.
- Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction. The expected purity for the diene fraction is approximately 92%.[2]
- Product Isolation: Pool the fractions containing high-purity this compound and concentrate the solvent using a rotary evaporator at a temperature not exceeding 45°C.
Mandatory Visualization
Logical Workflow for this compound Purification Strategy
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Isolation of Cardanol Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. biotage.com [biotage.com]
- 7. Evaluation of flash supercritical fluid chromatography and alternate sample loading techniques for pharmaceutical medicinal chemistry purifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.bangor.ac.uk [research.bangor.ac.uk]
- 9. GB2152925A - Purification of cardanol - Google Patents [patents.google.com]
- 10. US4352944A - Treatment of cashew nut shell liquid - Google Patents [patents.google.com]
- 11. GB2066820A - Purification of cashew nut shell liquid - Google Patents [patents.google.com]
- 12. US20090281355A1 - Process for the production of cardanol - Google Patents [patents.google.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Cardol Diene Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of cardol diene during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to this compound stability.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Color change of the this compound solution (e.g., turning yellow or brown). | Oxidation of the phenolic rings and/or the unsaturated side chain due to exposure to air (oxygen) and/or light. | 1. Minimize exposure to air and light. Store solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber vials. 2. Confirm degradation by performing analytical tests such as HPLC-UV or GC-MS to check for the presence of degradation products. 3. If degradation is confirmed, it is recommended to use a fresh, properly stored stock of this compound for your experiments. |
| Precipitate formation in a stored solution. | 1. Polymerization of this compound, which can be initiated by exposure to heat, light, or oxygen. 2. The solubility limit of this compound may have been exceeded, especially at lower temperatures. | 1. Visually inspect the precipitate. Polymeric material may appear as an oily or solid deposit. 2. Attempt to redissolve the precipitate by gentle warming and sonication. If it does not redissolve, polymerization is likely. 3. Filter the solution to remove the precipitate before use, and re-quantify the concentration of the filtered solution. 4. To prevent polymerization, store solutions at the recommended low temperatures and under an inert atmosphere. |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock, leading to a lower effective concentration of the active compound and the presence of interfering degradation products. | 1. Assess the purity of your this compound stock using HPLC-UV or NMR spectroscopy. 2. Run a stability study on your working solutions under your experimental conditions to determine the rate of degradation. 3. Always prepare fresh working solutions from a properly stored stock immediately before your experiment. |
| Appearance of new peaks in HPLC or GC-MS analysis. | Formation of degradation products such as quinones, aldehydes, or dimers resulting from oxidation or other degradation pathways. | 1. Characterize the new peaks using mass spectrometry (MS) to identify the degradation products. 2. Review your storage and handling procedures to identify potential sources of degradation. 3. Implement stricter storage conditions (e.g., colder temperature, inert atmosphere, protection from light). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a neat oil or in a dry, powdered form at -20°C in a tightly sealed container, protected from light. For solutions in organic solvents, it is recommended to store them at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) in amber vials.
Q2: How long can I store this compound?
A2: When stored as a neat oil or powder at -20°C, this compound can be stable for at least one year. Solutions in organic solvents are less stable and should ideally be used within a few weeks to a month, even when stored at low temperatures. It is always best practice to verify the purity of older stock solutions before use.
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for this compound are oxidation and polymerization. The phenolic hydroxyl groups and the unsaturated diene side chain are susceptible to oxidation, which can be initiated by exposure to oxygen, light, and elevated temperatures. This can lead to the formation of quinones, aldehydes, and other oxidative cleavage products. Polymerization can occur through radical mechanisms, leading to the formation of higher molecular weight oligomers and polymers.
Q4: My this compound has changed color. Can I still use it?
A4: A change in color, typically to yellow or brown, is a visual indicator of degradation. While a slight color change may not significantly impact all experiments, it is a sign that the purity has been compromised. It is highly recommended to assess the purity of the sample using analytical techniques like HPLC-UV before use. For sensitive applications, it is best to discard the discolored material and use a fresh stock.
Q5: How can I monitor the stability of my this compound samples?
A5: The stability of this compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common method to quantify the parent compound and detect the formation of degradation products over time. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess changes in the chemical structure.
Data Presentation
Due to the limited availability of specific public data on the degradation kinetics of this compound, the following table provides a hypothetical representation of stability under different storage conditions. Researchers should perform their own stability studies to obtain precise data for their specific storage conditions and formulations.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Hypothetical Purity after 3 Months (%) | Hypothetical Purity after 12 Months (%) |
| Ideal | -20°C | Inert (Argon/Nitrogen) | Dark (Amber vial) | >98% | >95% |
| Sub-optimal 1 | 4°C | Inert (Argon/Nitrogen) | Dark (Amber vial) | ~95% | ~85% |
| Sub-optimal 2 | -20°C | Air | Dark (Amber vial) | ~90% | ~75% |
| Sub-optimal 3 | -20°C | Inert (Argon/Nitrogen) | Ambient Light | ~85% | ~60% |
| Poor | Room Temperature | Air | Ambient Light | <70% | <40% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
Objective: To quantify the degradation of this compound over time under specific storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting and Storage: Aliquot the stock solution into multiple amber HPLC vials. Prepare several sets of vials to be stored under different conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature in the light).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 4, Week 12).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (approximately 275 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: At each time point, analyze one vial from each storage condition. Calculate the peak area of the this compound peak. The percentage of remaining this compound can be calculated relative to the peak area at Day 0.
Protocol 2: Identification of Degradation Products by GC-MS
Objective: To identify the volatile and semi-volatile degradation products of this compound.
Methodology:
-
Sample Preparation: Take an aliquot of the degraded this compound sample (e.g., from a long-term stored solution or a sample subjected to forced degradation).
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, derivatize the sample by silylating the phenolic hydroxyl groups. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute all components.
-
Injector Temperature: 280°C.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-550.
-
-
Data Analysis: Identify the peaks corresponding to this compound and its degradation products by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.
Mandatory Visualizations
methods to prevent polymerization of cardol diene during processing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cardol diene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the processing of this compound, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polymerization a concern? A1: this compound is a phenolic lipid derived from cashew nut shell liquid (CNSL), a renewable natural resource.[1][2] Its structure includes a resorcinol ring and a C15 unsaturated aliphatic side chain with two double bonds (a diene).[3][4] This diene functionality makes it susceptible to polymerization, especially when exposed to heat.[5][6][7] Uncontrolled polymerization during processing can lead to the formation of insoluble, viscous materials, which complicates purification, reduces the yield of desired products, and can block equipment.[7][8][9]
Q2: What are the primary factors that trigger the polymerization of this compound? A2: The main trigger for this compound polymerization is heat.[6][10] Processes like thermal extraction of CNSL and high-temperature vacuum distillation significantly promote the formation of polymeric materials.[5][7][11] The presence of oxygen can also contribute to oxidative polymerization. The unsaturated side chain is reactive and can undergo various polymerization reactions, including thermal and oxidative processes.[1][10]
Q3: What are the main strategies to prevent the polymerization of this compound during processing? A3: The primary strategies revolve around modifying the reactive diene side chain or controlling the processing conditions. The most effective methods include:
-
Catalytic Hydrogenation: This process saturates the double bonds in the alkyl side chain, converting the diene into a saturated alkyl chain, which is no longer susceptible to polymerization.[11][12][13]
-
Controlling Temperature: Since heat is a major catalyst for polymerization, using lower processing temperatures can significantly reduce the formation of unwanted polymers.[5][6]
-
Use of Polymerization Inhibitors: Adding chemical inhibitors that can scavenge free radicals or react with initiating species can prevent the polymerization chain reaction from starting.[8]
-
Inert Atmosphere: Processing under a nitrogen or argon atmosphere can prevent oxidative polymerization by excluding oxygen.[5][6]
Troubleshooting Guide
Q1: I am observing a significant increase in viscosity and the formation of insoluble solids during the distillation of CNSL to isolate cardol. What is happening and how can I fix it? A1: This is a classic sign of thermal polymerization. The high temperatures required for distillation are causing the unsaturated side chains of this compound and other components to react with each other.[7][9]
-
Recommended Solution 1: Pre-hydrogenation. The most robust solution is to perform a catalytic hydrogenation of the CNSL mixture before distillation.[13][14] This will saturate the reactive diene side chains, rendering them inert to thermal polymerization. You can then proceed with distillation at higher temperatures without the risk of polymer formation.
-
Recommended Solution 2: Lower Temperature Distillation. If the unsaturated side chain is required for your final product, consider using high-vacuum distillation to lower the boiling points of the components, thereby reducing the required temperature.[11] However, this may not completely eliminate polymerization.[11]
-
Recommended Solution 3: Additives. Some methods involve the use of additives like boric acid or acetic anhydride during distillation, which can modify the phenolic components and potentially reduce polymerization, although these methods may not yield pure products.[7]
Q2: My reaction yield is low, and I am left with a thick, viscous residue. How do I confirm it is a polymer and prevent its formation in subsequent experiments? A2: The viscous residue is likely polymeric material formed from this compound.[9] You can characterize this residue using techniques like Size Exclusion Chromatography (SEC) to confirm the presence of high molecular weight species.[15]
-
Prevention Strategy: Inert Atmosphere. Ensure your reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated polymerization.[5][6]
-
Prevention Strategy: Use of Antioxidants/Inhibitors. The phenolic structure of cardol itself has antioxidant properties.[13][16][17] However, at high temperatures, this may not be sufficient. Consider adding a small amount of a polymerization inhibitor like hydroquinone or 4-tert-butyl catechol. Note that their effectiveness can decrease at elevated temperatures (above 80-160°C).[8] For high-temperature processes, inhibitors like furfural and its polycondensates have been used successfully for other conjugated dienes.[8]
Q3: I need to preserve the diene functionality for a subsequent Diels-Alder reaction. How can I process my material without causing polymerization? A3: This requires careful control of your processing conditions to avoid saturating the double bonds while minimizing polymerization.
-
Low-Temperature Purification: Avoid thermal methods. Use non-thermal purification techniques like flash column chromatography to isolate the this compound fraction from crude CNSL.[3][11]
-
Strict Temperature Control: Keep all reaction and processing temperatures as low as possible. Every increase in temperature accelerates the rate of polymerization.[18][19]
-
Use of Inhibitors: Add a suitable polymerization inhibitor at the start of your process to protect the diene.
-
Workflow Logic: The key is to separate the desired fraction first under mild conditions before proceeding to any reaction that might require heat.
Quantitative Data Summary
The following table summarizes data from various catalytic hydrogenation experiments aimed at saturating the cardol/cardanol side chain to prevent polymerization.
| Catalyst | Substrate | Product(s) | Temperature (°C) | H2 Pressure (bar) | Yield (%) | Reference |
| 5% Ru/C | Cardanol | 3-pentadecylcyclohexan-1-ol | 100 | 80 | >99 | [14] |
| 5% Rh/C | Cardanol | 3-pentadecylphenol | 100 | 80 | 98 | [14] |
| 10% Pd/C | Cardanol | 3-pentadecylcyclohexan-1-one | 100 | 80 | 38 | [14] |
| 10% Pd/C | Unsaturated Cardanol Mix | Saturated Cardanol | Not Specified | Not Specified | Not Specified | [13] |
| Ru(acac)3/triphos/MSA | Methoxycarbonylated Cardanol | 3-(16-hydroxyhexadecyl)phenol | Not Specified | Not Specified | 75 | [20][21] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Cardanol to Prevent Polymerization
This protocol describes a general method for saturating the unsaturated side chain of cardanol (and by extension, cardol) to create a stable, polymer-resistant material.
Objective: To convert unsaturated C15 side chains of cardanol/cardol into a saturated pentadecyl chain.
Materials:
-
Cardanol/Cardol mixture (e.g., distilled technical CNSL)
-
Hydrogenation Catalyst (e.g., 5% Rh/C for selective side-chain hydrogenation or 5% Ru/C for full saturation of ring and chain)[14]
-
Hydrogen Gas (H₂)
-
High-pressure autoclave/hydrogenator (e.g., Parr hydrogenator)[13]
Procedure:
-
Preparation: In a suitable stainless steel autoclave, dissolve the cardanol sample (e.g., 1.5 g, ~5 mmol) in the chosen solvent (e.g., 15-50 mL of cyclohexane or ethanol).[13][14]
-
Catalyst Addition: Add the heterogeneous catalyst. For selective side-chain hydrogenation, 5% Rh/C is effective.[14] For complete saturation, 5% Ru/C can be used.[14] The catalyst loading is typically around 1.78 mol% of the metal relative to the cardanol.[14] For a 10% Pd/C catalyst, a weight ratio of approximately 1:12 catalyst to cardanol can be used (e.g., 0.1 g catalyst for 1.27 g cardanol).[13]
-
Sealing and Purging: Seal the autoclave securely. Purge the system several times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 80 bar).[14] Begin stirring and heat the reaction mixture to the target temperature (e.g., 100°C).[14]
-
Monitoring: Maintain the reaction under these conditions for the required duration (typically several hours, e.g., 24 hours). The reaction progress can be monitored by observing the drop in hydrogen pressure.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.
-
Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The solvent can then be removed from the filtrate under reduced pressure to yield the hydrogenated product.
-
Analysis: Confirm the successful hydrogenation and absence of unsaturated side chains using analytical techniques such as ¹H NMR and FT-IR spectroscopy by observing the disappearance of olefinic proton signals.[10]
Visualizations
Below are diagrams illustrating key workflows and concepts for preventing this compound polymerization.
Caption: Decision workflow for processing this compound to prevent polymerization.
References
- 1. This compound | 79473-25-9 | EDA47325 | Biosynth [biosynth.com]
- 2. Cashew - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. GB2493943A - The extraction of cardol and cardanol from cashew nut shell liquid - Google Patents [patents.google.com]
- 8. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
- 9. How to processing Cardanol from cashew shell, big capacity 1500 TPA - Automatic cashew processing plant, cashew machine, cashew machinery, Automatic cashew factory [cashewplant.com]
- 10. thermal-oligomerisation-of-cardanol - Ask this paper | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of novel chemicals from cardanol as a product of cashew nutshell processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Effect of water temperature during polymerization on strength of autopolymerizing resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ajol.info [ajol.info]
- 21. Catalytic hydrogenation of cardanol derived bifunctional monomers for polymerization with diesters | Bulletin of the Chemical Society of Ethiopia [ajol.info]
Technical Support Center: Overcoming Solubility Challenges of Cardol Diene in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with cardol diene in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in biological assays?
This compound is a phenolic lipid found in cashew nut shell liquid (CNSL) with demonstrated antiparasitic and schistosomicidal activities.[1][2][3][4] Like many natural products, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, inaccurate concentration measurements, and underestimated biological activity, which are significant hurdles in high-throughput screening (HTS) and other in vitro studies.[5][6]
Q2: What are the known solubility limits of this compound in common laboratory solvents?
This compound exhibits good solubility in several organic solvents but is sparingly soluble in aqueous buffers. The table below summarizes the solubility of this compound in various solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL[2][3][4] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL[2][3][4] |
| Ethanol | 22 mg/mL[2][3][4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2][3][4] |
Q3: What are the primary strategies to overcome the poor aqueous solubility of this compound for biological assays?
There are three main strategies to address the solubility challenges of this compound:
-
Co-solvent Systems: Utilizing a water-miscible organic solvent, such as DMSO or ethanol, to first dissolve the this compound before diluting it in the aqueous assay medium.[6][7]
-
Formulation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules to form inclusion complexes that have a hydrophilic exterior, thereby increasing its apparent solubility in water.[8][9][10][11]
-
Nanoparticle-Based Delivery: Incorporating this compound into nanoparticle formulations, such as those made from chitosan and alginate, to create a stable dispersion in aqueous media.[12][13]
Troubleshooting Guides
Issue 1: Precipitation of this compound Observed Upon Dilution in Aqueous Buffer
Possible Cause: The concentration of the organic co-solvent (e.g., DMSO) is too low in the final assay volume to maintain the solubility of this compound.
Solution:
-
Optimize Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your assay is sufficient to keep this compound in solution. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.[14][15][16] It is recommended to keep the final DMSO concentration below 1%, and ideally at or below 0.5%.[14]
-
Serial Dilutions: Perform serial dilutions of your this compound stock in the assay medium while maintaining a consistent final co-solvent concentration across all dilutions.
Experimental Workflow for Co-solvent Dilution
Caption: Workflow for preparing this compound dilutions using a co-solvent.
Issue 2: High Background Signal or Cellular Toxicity in the Assay
Possible Cause: The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high, leading to off-target effects or cytotoxicity.[14][15]
Solution:
-
Reduce Co-solvent Concentration: Lower the final concentration of the co-solvent in your assay. Perform a solvent tolerance test with your specific cell line or assay system to determine the maximum permissible concentration that does not cause adverse effects.
-
Switch to a Less Toxic Solubilizing Agent: Consider using cyclodextrins, which are generally well-tolerated by biological systems and can be a benign vehicle for hydrophobic compounds.[8][14]
Signaling Pathway of Cyclodextrin Encapsulation
Caption: Mechanism of this compound solubilization by cyclodextrin encapsulation.
Experimental Protocols
Protocol 1: Preparation of this compound using a DMSO Co-solvent System
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound.
-
Dissolve the this compound in 100% DMSO to create a stock solution (e.g., 10 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.[4]
-
-
Prepare Intermediate Dilutions (if necessary):
-
Create a set of intermediate dilutions from the stock solution using 100% DMSO.
-
-
Prepare Final Assay Solutions:
-
Directly add a small volume of the stock or intermediate dilution to the final assay medium. For example, add 1 µL of a 10 mM stock to 199 µL of assay medium to achieve a final concentration of 50 µM with 0.5% DMSO.
-
Important: Always add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a HP-β-CD Solution:
-
Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v).
-
-
Prepare a this compound Stock in a Minimal Amount of Organic Solvent:
-
Dissolve a known amount of this compound in a small volume of ethanol (e.g., to make a 20 mg/mL solution).
-
-
Form the Inclusion Complex:
-
Slowly add the this compound/ethanol stock solution to the HP-β-CD solution while vortexing or stirring. The molar ratio of HP-β-CD to this compound should be optimized, but a starting point of 10:1 can be used.
-
Allow the mixture to equilibrate, typically by stirring or shaking for several hours at room temperature, to facilitate the formation of the inclusion complex.
-
-
Sterilization and Use:
-
Sterile-filter the final this compound-HP-β-CD complex solution before use in cell-based assays.
-
-
Control:
-
Use the HP-β-CD solution (without this compound) as a vehicle control.
-
Logical Relationship of Troubleshooting Steps
Caption: A decision tree for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 79473-25-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
refinement of analytical techniques for cardol diene quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of analytical techniques for cardol diene quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying cardol dienes?
A1: The primary challenges in quantifying cardol dienes, which are phenolic lipids found in cashew nut shell liquid (CNSL), include:
-
Structural Similarity: Cardol exists as a mixture of congeners with varying degrees of unsaturation in their alkyl side chains (monoene, diene, and triene). These closely related structures can be difficult to separate chromatographically.
-
Matrix Complexity: CNSL is a complex mixture containing cardol, cardanol, anacardic acid, and polymeric materials. These components can interfere with the analysis, leading to matrix effects.[1]
-
Chemical Instability: The conjugated diene system in some cardol molecules can be susceptible to oxidation and degradation, affecting the accuracy of quantification. Proper sample handling and storage are crucial.[2]
-
Lack of Commercial Standards: Pure standards for individual this compound congeners are not always readily available, making accurate quantification challenging.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: The choice of technique depends on the specific research question.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a powerful tool for separating and quantifying individual cardol congeners.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is also used, often after derivatization, to identify and quantify the different cardol components.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that can provide both structural information and quantitative data on the relative amounts of monoene, diene, and triene forms without the need for specific standards.[5] However, it has lower sensitivity compared to MS-based methods.[5][6]
Q3: How should I prepare my CNSL sample for analysis?
A3: Sample preparation is critical for accurate quantification. A general workflow includes:
-
Extraction: Extraction of phenolic lipids from CNSL is typically performed using solvents like hexane or ethanol.
-
Purification: A purification step, such as solid-phase extraction (SPE) or column chromatography, may be necessary to remove interfering matrix components.
-
Derivatization (for GC-MS): If using GC-MS, derivatization (e.g., methylation or silylation) of the phenolic hydroxyl groups is often required to improve volatility and chromatographic performance.[7]
-
Dissolution: The final extract is dissolved in a suitable solvent compatible with the chosen analytical technique.
Q4: How can I ensure the stability of my this compound samples and standards?
A4: To prevent degradation, especially of the unsaturated side chains:
-
Store samples and standards at low temperatures, such as -20°C or below.[2]
-
Protect samples from light and oxygen by using amber vials and flushing with an inert gas like nitrogen or argon.
-
Avoid repeated freeze-thaw cycles.[8]
-
Use antioxidants, such as BHT, in the storage solvent if necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of cardol dienes using HPLC, GC-MS, and NMR.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution (Co-elution of Cardol Congeners) | Inadequate mobile phase composition. | Optimize the gradient profile or the ratio of organic solvent to water. Consider using a different organic modifier (e.g., acetonitrile vs. methanol). |
| Incorrect column selection. | Use a high-resolution C18 column with a smaller particle size. Experiment with different stationary phase chemistries. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[8] | |
| Peak Tailing | Interaction of phenolic hydroxyl groups with residual silanols on the column. | Add a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase to suppress silanol interactions.[9] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination. | Flush the column with a strong solvent or replace the guard column.[8] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use HPLC-grade solvents and filter the mobile phase.[10] Clean the detector flow cell according to the manufacturer's instructions. |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[8] | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements. |
| Pump malfunction (e.g., worn seals, check valve issues). | Perform routine pump maintenance.[10] |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Fronting or Tailing | Incomplete derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). |
| Column activity (adsorption of polar analytes). | Use a deactivated column or perform column conditioning. | |
| Improper injection technique. | Optimize the injection volume and temperature. | |
| Ghost Peaks | Carryover from previous injections. | Clean the injector port and use a solvent wash between runs. |
| Contamination in the carrier gas or gas lines. | Use high-purity carrier gas and check for leaks. | |
| Poor Sensitivity | Inefficient ionization in the mass spectrometer. | Tune the mass spectrometer and optimize the ion source parameters. |
| Analyte degradation in the hot injector. | Use a lower injector temperature or a pulsed splitless injection. | |
| Matrix Interference | Co-eluting compounds from the CNSL matrix. | Improve sample cleanup using techniques like SPE. |
| Ion suppression or enhancement in the MS source. | Use an internal standard to correct for matrix effects. |
NMR Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Overlapping Signals | Poor magnetic field homogeneity. | Shim the magnet before each analysis. |
| High sample viscosity. | Dilute the sample or acquire the spectrum at a higher temperature. | |
| Presence of paramagnetic impurities. | Filter the sample to remove any particulate matter. | |
| Inaccurate Quantification | Incorrect integration of signals. | Manually check and adjust the integration regions to accurately cover the peaks of interest. |
| Signal-to-noise ratio is too low for minor components. | Increase the number of scans to improve the signal-to-noise ratio. | |
| Presence of residual solvent signals overlapping with analyte signals. | Use a deuterated solvent with low residual signals in the regions of interest. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for this compound quantification. Please note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | HPLC-UV | HPLC-MS | GC-MS | NMR |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | Not always applicable for relative quantification |
| Accuracy (% Recovery) | 90-110% | 95-105% | 85-115% | Dependent on reference standard purity |
| Precision (% RSD) | < 5% | < 5% | < 10% | < 5% for major components |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol provides a general procedure for the separation and quantification of cardol dienes using HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or acetic acid)
-
This compound standard (if available) or a well-characterized CNSL extract.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Detector wavelength: 275 nm.
-
Injection volume: 10 µL.
-
Gradient elution: A typical gradient could be:
-
0-5 min: 70% B
-
5-20 min: Gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Gradient back to 70% B
-
26-30 min: Re-equilibration at 70% B
-
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extract.
-
Identify the this compound peaks based on their retention times compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
GC-MS Method for this compound Analysis
This protocol outlines a general procedure for the analysis of cardol dienes using GC-MS after derivatization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Solvent (e.g., pyridine, acetonitrile).
-
Helium (carrier gas).
Procedure:
-
Derivatization:
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector temperature: 280 °C.
-
Injection mode: Splitless.
-
Carrier gas flow: 1 mL/min (constant flow).
-
Oven temperature program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C, hold for 10 min.
-
-
MS transfer line temperature: 290 °C.
-
Ion source temperature: 230 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-600.
-
-
Data Analysis:
-
Identify the derivatized this compound peaks based on their retention times and mass spectra.
-
Quantification can be performed using an internal standard and by creating a calibration curve with a derivatized standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. tajhizshimi.com [tajhizshimi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
addressing inconsistencies in biological activity of cardol diene extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in the biological activity of cardol diene extracts. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the biological activity of our this compound extract. What are the potential causes?
A1: Inconsistencies in the biological activity of this compound extracts can stem from several factors related to the source material and extraction process. The composition of the raw Cashew Nut Shell Liquid (CNSL), from which cardol is derived, is highly variable. Key factors include:
-
Source and Geographical Origin: The relative abundance of saturated, monoene, diene, and triene forms of cardol can differ based on the geographical origin of the cashew nuts.[1][2]
-
CNSL Extraction Method: The technique used to extract CNSL significantly alters its chemical profile. Thermal extraction methods, which involve high temperatures, lead to the decarboxylation of anacardic acid into cardanol, thus changing the overall composition of the starting material for cardol isolation.[2][3][4] In contrast, solvent extraction at lower temperatures yields a higher proportion of anacardic acids.[3]
-
Purification Protocol: The method used to isolate and purify this compound from the crude CNSL or cardol mixture will directly impact the final purity and the relative amounts of other unsaturated congeners.[2]
To mitigate this variability, it is crucial to standardize your sourcing, extraction, and purification protocols and to thoroughly characterize each batch of extract.
Q2: What is the importance of the degree of unsaturation in the alkyl side chain of cardol for its biological activity?
A2: The degree of unsaturation in the C15 alkyl side chain of phenolic lipids like cardol is a critical determinant of their biological activity. Studies on the related anacardic acids have shown that the number of double bonds influences various pharmacological effects. For instance, the triene form of anacardic acid exhibited greater antioxidant and acetylcholinesterase inhibitory activity, whereas the monoene form was a more potent antifungal agent.[5][6] This suggests that the specific ratio of monoene, diene, and triene components in your cardol extract will dictate its overall biological effect. Therefore, an extract with a higher or lower proportion of the diene component relative to other unsaturated forms will likely exhibit different activity profiles.
Q3: How can we accurately characterize our this compound extract to ensure consistency?
A3: Comprehensive analytical characterization is essential for ensuring the consistency and reproducibility of your experimental results. A combination of the following analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the this compound fraction and quantifying the relative percentages of the monoene, diene, and triene components.[2][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the different unsaturated forms of cardol present in your extract.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of the diene and other components and the determination of their relative fractions.[3][7]
By employing these methods, you can establish a detailed chemical fingerprint for each batch of your extract, enabling you to correlate chemical composition with biological activity.
Troubleshooting Guide
Problem 1: Lower than expected bioactivity of the extract.
| Potential Cause | Troubleshooting Step |
| Degradation of the Diene Component | The double bonds in the this compound side chain are susceptible to oxidation. Ensure proper storage of the extract at -20°C in a tightly sealed container, protected from light and air.[8] Consider the use of antioxidants during storage if permissible for your application. |
| Incorrect Quantification of the Active Component | The concentration of the this compound in your extract may be lower than assumed. Use a validated HPLC or GC-MS method to accurately quantify the this compound concentration in each batch before conducting biological assays. |
| Presence of Inhibitory Contaminants | Impurities from the extraction and purification process may interfere with the biological assay. Re-purify the extract using column chromatography or preparative HPLC. Analyze the purified fraction to confirm the removal of impurities. |
| Suboptimal Assay Conditions | The experimental conditions of your biological assay (e.g., cell density, incubation time, solvent concentration) may not be optimal for observing the activity of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions. |
Problem 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Poor Solubility of the Extract | This compound has poor solubility in aqueous solutions.[8] Ensure that your stock solution is fully dissolved in an appropriate organic solvent (e.g., DMSO, ethanol) before preparing your final dilutions in culture media.[8] Visually inspect for any precipitation. The final concentration of the organic solvent in the assay should be kept low and consistent across all replicates and controls. |
| Non-Homogeneous Extract Mixture | If you are using a mixed extract of cardol congeners, it may not be perfectly homogeneous. Ensure thorough vortexing of the stock solution before each use. |
| Variability in Cell Culture | Differences in cell passage number, confluency, or health can lead to inconsistent responses. Standardize your cell culture techniques and only use cells within a defined passage number range for your experiments. |
Experimental Protocols
Protocol 1: Extraction and Isolation of Cardol from Cashew Nut Shell Liquid (CNSL)
This protocol is a generalized procedure based on methods described in the literature.[1][7]
-
Extraction of CNSL:
-
Natural CNSL can be obtained by solvent extraction of crushed cashew nut shells with a non-polar solvent like hexane at room temperature.
-
Technical CNSL, which is enriched in cardanol and cardol, is obtained by heating the shells at high temperatures (180-200°C).[3]
-
-
Isolation of Cardol:
-
Cardol can be separated from other CNSL components, such as anacardic acid and cardanol, using silica gel column chromatography.
-
A common method involves first removing anacardic acid by precipitation as its calcium salt.[1]
-
The remaining mixture is then subjected to column chromatography using a step-wise gradient of n-hexane and ethyl acetate.[7]
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing cardol.[7]
-
The cardol-containing fractions are pooled, and the solvent is removed under reduced pressure to yield a viscous oil.
-
Protocol 2: Characterization of this compound by HPLC
This protocol is adapted from a method for separating cardanol components and can be optimized for cardol.[2]
-
Instrumentation: HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 80:20:1 v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Prepare a standard solution of your cardol extract in the mobile phase.
-
Injection: Inject the sample and run the chromatogram for a sufficient time to allow for the elution of all components (e.g., 40 minutes).
-
Analysis: Identify the peaks corresponding to the monoene, diene, and triene forms of cardol based on their retention times (typically, the more unsaturated components elute earlier in reverse-phase chromatography). Calculate the relative percentage of each component based on the peak area.
Data Presentation
Table 1: Bioactivity of this compound and its Derivatives
| Compound | Biological Activity | Assay | Organism/Cell Line | IC50 / LC50 / Effective Concentration | Reference |
| This compound | Schistosomicidal | In vitro worm viability | Schistosoma mansoni | LC50: 32.2 µM (at 24 and 48h) | [8] |
| This compound | Schistosomicidal | In vitro worm viability | Schistosoma mansoni | 50% killing at 25 µM (at 24h) | [8] |
| Cardol (mixture) | Larvicidal | In vitro larval viability | Aedes aegypti | LC50: 14.2 ppm | [7] |
| Cardol-derived diphosphorothioate | Larvicidal | In vitro larval viability | Aedes aegypti | LC50: 0.8 ppm | [7] |
| Cardol-derived diphosphorothioate | Acetylcholinesterase Inhibition | In vitro enzyme assay | - | Higher than Temephos | [7] |
Table 2: Composition of Phenolic Lipids in CNSL Extracts
| Source/Extraction Method | Anacardic Acid (%) | Cardanol (%) | Cardol (%) | Monoene:Diene:Triene Ratio (Cardanol) | Reference |
| Natural CNSL (Solvent Extracted) | ~70 | ~5 | ~18 | Not specified for cardol | [2] |
| Technical CNSL (Heat Extracted) | Low (decarboxylated) | 60-65 | 15-20 | Not specified for cardol | [4] |
| Commercial Cardanol (Purified) | - | - | - | 42 : 22 : 36 | [3] |
Visualizations
Caption: Workflow for consistent this compound extract preparation and testing.
Caption: Logic diagram for troubleshooting inconsistent this compound bioactivity.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Cardanol Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach [mdpi.com]
- 3. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Strategies for Scaling Up Cardol Diene Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the purification of cardol diene, a phenolic lipid found in Cashew Nut Shell Liquid (CNSL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its purification challenging?
Cardol is a dihydric phenolic compound and a major constituent of Cashew Nut Shell Liquid (CNSL)[1][2][3]. It is not a single molecule but a mixture of analogues with a C15 alkyl side chain containing varying degrees of unsaturation (saturated, monoene, diene, and triene)[2][4]. This compound refers to the cardol molecule with two double bonds in its alkyl side chain.
The primary challenges in purifying this compound are:
-
Complex Source Material: Natural CNSL is a complex mixture of anacardic acid, cardol, cardanol, and methyl cardol, all of which have similar structures[3][5][6].
-
Structural Similarity: The different unsaturated components (monoene, diene, triene) of cardol have very similar physical and chemical properties, making them difficult to separate from one another[5][7].
-
Thermal Instability: High-temperature methods like vacuum distillation can be challenging due to the high boiling points of the components and the risk of polymerization, which reduces yield[5][8][9].
-
Co-elution: In chromatographic methods, the various components can have overlapping retention times, leading to impure fractions[10].
Q2: What are the primary methods for isolating a cardol-rich fraction from CNSL?
Isolating a fraction rich in cardol is the first critical step before purifying the diene component. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a widely used laboratory-scale method. By using a stepwise gradient of solvents like n-hexane and ethyl acetate, a crude cardol fraction can be effectively separated from other CNSL components[6][11].
-
Solvent Extraction: This industrially feasible method involves dissolving technical CNSL in a solvent system (e.g., methanol and ammonium hydroxide) and then using a non-polar solvent like hexane to selectively extract cardanol, leaving cardol in the polar phase. The cardol can then be recovered by subsequent extraction[2][3].
-
Supercritical CO2 Extraction: This greener approach can separate cardol and cardanol by manipulating temperature and pressure. Cardanol can be extracted using liquid CO2, followed by the extraction of cardol using supercritical CO2[12].
Q3: How can the isolated cardol fraction be further separated to purify this compound?
Once a cardol-rich fraction is obtained, advanced chromatographic techniques are typically required to separate the monoene, diene, and triene components.
-
Flash Column Chromatography: Modern flash chromatography systems using C18 reverse-phase columns can effectively separate the different unsaturated fractions of cardol's sister compound, cardanol.[5][7] A similar principle applies to cardol, where a precise solvent gradient allows for the isolation of the diene component with high purity.
-
High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC with a C18 column is used to determine the purity of fractions and can be scaled for small-volume purification.[5] An exemplary mobile phase for such separations is a mixture of acetonitrile, water, and acetic acid[5].
Q4: What are the key considerations when scaling up this compound purification from the lab to an industrial scale?
Scaling up purification presents several challenges:
-
Economic Viability: Lab-scale methods like column chromatography are often too expensive and time-consuming for industrial production due to high solvent consumption and low throughput[5][12].
-
Method Selection: High-temperature vacuum distillation, while an alternative, risks polymerization and often results in incomplete separation due to the close boiling points of the components[5][12].
-
Process Efficiency: Multi-stage solvent extraction processes or continuous chromatography systems are more suitable for large-scale operations. A method involving treatment with ammonia followed by multi-solvent extraction has been reported with efficiencies of 93-95% on scales up to 1kg[12].
-
Sustainability: Greener methods like supercritical CO2 extraction or solvent recovery and reuse are critical for sustainable industrial production. Solvent recovery rates of up to 82% have been reported in flash chromatography setups[5][7].
Troubleshooting Guide
Problem: Low yield of the desired cardol fraction.
| Possible Cause | Suggested Solution |
| Incomplete Extraction from CNSL | Optimize the solvent system and extraction time. For solvent extraction, ensure the correct phase separation and repeat the extraction process to maximize recovery[2][3]. |
| Polymerization During Distillation | Avoid excessive temperatures. Use high-vacuum or short-path distillation to lower the boiling point[9]. Consider non-thermal methods like solvent extraction or chromatography as alternatives[5]. |
| Degradation on Silica Gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Neutralize the silica gel with a base (e.g., triethylamine) in the solvent system or opt for a reverse-phase (C18) column[5]. |
Problem: Poor separation between cardol and cardanol.
| Possible Cause | Suggested Solution |
| Suboptimal Solvent System in Chromatography | Perform small-scale trials (e.g., Thin Layer Chromatography) to find the optimal solvent system. For silica gel, a stepwise gradient from a non-polar solvent (n-hexane) to a more polar one (ethyl acetate) is effective. A common gradient starts at 9:1 and moves to 7:3 (hexane:ethyl acetate)[11]. |
| Column Overloading | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A high sample-to-silica ratio will lead to broad, overlapping peaks. |
| Inefficient Solvent Extraction | Adjust the ratio of polar to non-polar solvents. Using a mixture of methanol and ammonia for the polar phase and hexane for the non-polar phase has proven effective[3]. |
Problem: Final this compound product is impure or contains other unsaturated analogues.
| Possible Cause | Suggested Solution |
| Co-elution in Chromatography | Use a high-resolution stationary phase like a C18 reverse-phase column. Optimize the solvent gradient in flash chromatography or HPLC to be shallower, allowing more time for separation between the closely eluting diene, triene, and monoene peaks[5]. |
| Close Boiling Points in Distillation | Distillation is generally not suitable for separating the unsaturated fractions. This step requires a high-resolution technique like flash chromatography or preparative HPLC[12]. |
Purification Workflow & Data
The general workflow for isolating this compound involves a multi-step process, starting from the raw material (CNSL) and proceeding through several separation and purification stages.
Caption: Workflow for the purification of this compound from CNSL.
Table 1: Purity and Yield Data from Different Purification Methods
| Method | Target Component | Purity Achieved | Yield/Recovery | Source |
| Flash Chromatography | Cardanol Diene | 92% | 22% of total cardanol | [5] |
| Silica Gel Column Chromatography | Cardol (mixed) | Main peak in GC-MS | 13.3% from technical CNSL | [11] |
| Supercritical CO2 Extraction | Cardol | "Pure form by HPLC" | 77.87% | [12] |
| Two-Step Column Chromatography | Cardol | 99.3% | 80.7% | [6] |
| Solvent Extraction | Cardanol | - | 93-95% efficiency | [3][12] |
Key Experimental Protocols
Protocol 1: Isolation of Cardol using Silica Gel Column Chromatography
This protocol is adapted from methodologies described for separating CNSL components on a laboratory scale[11].
-
Preparation: Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane and pack it into a glass column.
-
Loading: Dissolve technical CNSL in a minimal amount of n-hexane and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) to elute the least polar components like cardanol.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise manner (e.g., 9:1, then 8:2, then 7:3 n-hexane:ethyl acetate)[2][11].
-
Fraction Collection: Collect fractions continuously and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions that show a single spot corresponding to cardol. Purity can be confirmed using GC-MS and NMR. GC-MS analysis of a purified cardol fraction showed it to be composed of 66.6% triene and 33.3% diene homologues[11].
Protocol 2: High-Resolution Separation of this compound via Flash Chromatography
This protocol is based on the successful separation of cardanol analogues and can be adapted for cardol[5][7].
-
System Setup: Use a flash chromatography system equipped with a C18 reverse-phase column.
-
Sample Preparation: Dissolve the cardol-rich fraction obtained from Protocol 1 in the initial mobile phase solvent.
-
Mobile Phase: Prepare a gradient system. For cardanol separation, a system of acetonitrile, water, and acetic acid (80:20:1 v/v) has been used effectively[5]. A similar system would be a suitable starting point for cardol.
-
Elution and Detection: Inject the sample and run the gradient elution. Monitor the eluent using a UV detector at a wavelength of approximately 280 nm[5][10]. The different unsaturated components will elute at different times. In a published HPLC trace for cardanol, the diene fraction eluted at 22.25 minutes, between the triene (15.08 min) and monoene (38.75 min) peaks[5].
-
Fraction Collection: Use an automated fraction collector to isolate the peak corresponding to this compound.
-
Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
References
- 1. GB2152925A - Purification of cardanol - Google Patents [patents.google.com]
- 2. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GB2254323A - Separating cardanol and other naturally occurring phenols from technical cashew nut-shell liquid - Google Patents [patents.google.com]
- 9. US20090281355A1 - Process for the production of cardanol - Google Patents [patents.google.com]
- 10. research.bangor.ac.uk [research.bangor.ac.uk]
- 11. scielo.br [scielo.br]
- 12. GB2493943A - The extraction of cardol and cardanol from cashew nut shell liquid - Google Patents [patents.google.com]
Validation & Comparative
In Vivo Antiparasitic Potential of Cardol Diene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cardol diene, a phenolic lipid derived from cashew nut shell liquid (CNSL), has demonstrated significant promise as an antiparasitic agent in preclinical in vitro studies. This guide provides a comparative analysis of its performance against key parasites and benchmarks it against the established drug, praziquantel. While direct in vivo validation of this compound is not yet extensively documented in publicly available research, this guide synthesizes the existing in vitro data, discusses the potential for in vivo efficacy based on related compounds, and provides detailed experimental protocols to facilitate further research in this critical area.
Comparative Efficacy: this compound vs. Alternatives
This compound and its derivatives, notably 2-methylthis compound, have shown potent activity against the adult worms of Schistosoma mansoni and the trypomastigote form of Trypanosoma cruzi in laboratory settings. The primary mechanism of action appears to be the induction of mitochondrial damage within the parasites.[1]
Table 1: In Vitro Schistosomicidal Activity of this compound and Comparators
| Compound | Parasite Stage | Concentration (μM) | Effect | Source |
| This compound | S. mansoni adult worms | 25 | 50% mortality after 24h | [2] |
| This compound | S. mansoni adult worms | 32.2 | LC50 after 24h and 48h | [1][2] |
| 2-methylthis compound | S. mansoni adult worms | 14.5 | LC50 after 24h | [1] |
| Praziquantel | S. mansoni adult worms | Not specified | Standard treatment | [3][4] |
Table 2: In Vitro Trypanocidal Activity of Cardol Derivatives
| Compound | Parasite Stage | Concentration (μM) | Effect | Source |
| Cardol Derivative (unspecified) | T. cruzi trypomastigotes | 12.25 | EC50 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols used in the cited in vitro studies and a standard in vivo protocol for schistosomiasis in a murine model.
In Vitro Schistosomicidal Activity Assay
This protocol is adapted from studies evaluating the efficacy of compounds against adult Schistosoma mansoni.
-
Parasite Recovery: Adult S. mansoni worms are recovered from mice previously infected with cercariae.
-
Culture Medium: Worms are washed in RPMI 1640 medium supplemented with fetal bovine serum (10%), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Assay Setup: Adult worms are placed in 24-well plates containing the culture medium. The test compound (this compound) is added at various concentrations. A control group with the solvent alone is also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere.
-
Evaluation: Worm viability and mortality are assessed at 24, 48, 72, and 120 hours using a stereomicroscope. Criteria for death include the absence of motor activity and morphological changes such as darkening and tegumental alterations.
-
Data Analysis: The Lethal Concentration 50 (LC50), the concentration of the compound that kills 50% of the worms, is calculated.
In Vivo Murine Model for Schistosomiasis
This is a standard protocol for evaluating the efficacy of antischistosomal drugs in mice.[3][4][5]
-
Animal Model: Female Swiss mice (or other suitable strain) are used.
-
Infection: Mice are subcutaneously infected with a suspension of S. mansoni cercariae.[3][4]
-
Treatment: At a predetermined time post-infection (e.g., 42-49 days for targeting adult worms), the test compound (e.g., praziquantel as a control) is administered orally.[3][5] The vehicle used for the compound is administered to a control group.
-
Worm Burden Assessment: Several weeks after treatment, mice are euthanized, and adult worms are recovered from the portal and mesenteric veins by perfusion. The number of worms is counted, and the percentage reduction in worm burden in the treated group is calculated relative to the control group.
-
Egg Burden Assessment: The number of eggs per gram of liver and intestine tissue is determined to assess the impact of the treatment on parasite fecundity.
Visualizing the Path Forward
Diagrams illustrating the experimental workflow and the proposed mechanism of action can aid in understanding the research process and the compound's biological effects.
Discussion and Future Directions
The compelling in vitro antiparasitic activity of this compound, particularly its potent schistosomicidal effects, underscores its potential as a lead compound for the development of new antiparasitic drugs. The observed damage to the parasite's mitochondria presents a clear and specific target for further investigation.
However, the critical next step is the validation of these findings in in vivo models of parasitic infections. While studies on related compounds like anacardic acid and cardanol provide some indication of the potential bioavailability and toxicity profiles of phenolic lipids from CNSL, dedicated in vivo efficacy and pharmacokinetic studies of purified this compound are essential.[6]
Future research should focus on:
-
In Vivo Efficacy Studies: Conducting well-controlled in vivo studies in murine models of schistosomiasis and trypanosomiasis to determine the effective dose, treatment regimen, and overall efficacy of this compound.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with comprehensive toxicity studies, is necessary to assess its safety and therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antiparasitic activity, improve its pharmacokinetic properties, and reduce potential toxicity.
References
- 1. Schistosomicidal Activity of Alkyl-phenols from the Cashew Anacardium occidentale against Schistosoma mansoni Adult Worms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Effect of Different Formulations of Praziquantel in Reducing Worms in the Prepatent Period of Schistosomiasis in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Eremanthus erythropappus as a Source of Antiparasitic Agents: In Vitro and In Vivo Efficacy against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Cardol Diene and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic properties of cardol diene and other related phenolic compounds, with a focus on experimental data and methodologies. The information presented is intended to support research and development efforts in oncology and related fields.
Executive Summary
This compound, a phenolic lipid derived from cashew nut shell liquid (CNSL), has demonstrated notable biological activity. This guide synthesizes available data on its cytotoxicity in comparison to other phenols like the broader "cardol" mixture, cardanol, and anacardic acid. While direct comparative data for this compound on human cancer cell lines is limited, this guide compiles existing cytotoxicity data from various studies to provide a useful, albeit indirect, comparison. The primary mechanism of cytotoxicity for cardol and its analogs appears to be the induction of apoptosis via the mitochondrial pathway. Detailed experimental protocols for common cytotoxicity assays are also provided to facilitate the replication and expansion of these findings.
Data Presentation: Cytotoxicity of Phenolic Compounds
The following tables summarize the cytotoxic activity (IC50 and LC50 values) of this compound and other relevant phenols from various studies. It is crucial to note that the experimental conditions, including the specific cell lines and assays used, vary between studies. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Cytotoxicity of this compound
| Compound | Organism/Cell Line | Assay | Metric | Value (µM) | Citation |
| This compound | Schistosoma mansoni | N/A | LC50 | 32.2 | [1] |
Note: The cytotoxicity of this compound has been quantified against the parasitic worm Schistosoma mansoni, indicating its potential as an antiparasitic agent.
Table 2: Comparative Cytotoxicity of Cardol, Cardanol, and Other Phenols on Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 (µg/mL) | IC50 (µM) | Citation |
| Cardol | SW620 | Colon Adenocarcinoma | MTT | < 3.13 | < 6.8 | [2] |
| Cardol | KATO-III | Gastric Carcinoma | MTT | 5.97 ± 0.28 | 13.0 | [2] |
| Cardol | BT474 | Ductal Carcinoma | MTT | 4.89 ± 0.31 | 10.6 | [2] |
| Cardol | Hep-G2 | Liver Hepatoblastoma | MTT | 5.25 ± 0.35 | 11.4 | [2] |
| Cardol | Chaco | Undifferentiated Lung Cancer | MTT | 4.75 ± 0.41 | 10.3 | [2] |
| Cardanol | SW620 | Colon Adenocarcinoma | MTT | 10.76 ± 0.52 | - | [2] |
| Cardanol | KATO-III | Gastric Carcinoma | MTT | 19.12 ± 0.84 | - | [2] |
| Cardanol | BT474 | Ductal Carcinoma | MTT | 29.31 ± 1.12 | - | [2] |
| Cardanol | Hep-G2 | Liver Hepatoblastoma | MTT | 16.54 ± 0.77 | - | [2] |
| Cardanol | Chaco | Undifferentiated Lung Cancer | MTT | 15.89 ± 0.93 | - | [2] |
| Anacardic Acid, Cardanol, Cardol derivatives | OSCC-3 | Oral Squamous Carcinoma | Crystal Violet | - | Induce cytotoxicity at 25 ng/mL | [3] |
Note: The "Cardol" used in the study cited for Table 2 was isolated from Thai Apis mellifera propolis and may be a mixture of different cardol congeners (monoene, diene, triene).
Experimental Protocols
Detailed methodologies for two common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Aspirate the culture medium containing the test compound.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
Aspirate the MTT solution.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.
Resazurin Reduction Assay
The resazurin assay is a fluorometric method to measure cell viability. In viable cells, resazurin (blue and non-fluorescent) is reduced to the highly fluorescent resorufin (pink).
Materials:
-
Resazurin solution (e.g., 0.15 mg/mL in DPBS)
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Microplate fluorometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach (for adherent cells).
-
Expose cells to a range of concentrations of the test compound for the desired duration.
-
Add resazurin solution to each well (typically 10-20 µL per 100 µL of medium).
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the fluorescence with an excitation wavelength of 544-560 nm and an emission wavelength of 590 nm.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of cardol and related phenols are often mediated through the induction of apoptosis. The primary pathway implicated is the intrinsic or mitochondrial pathway.
Cardol-Induced Apoptosis Signaling Pathway
Studies on cardol's effect on colorectal cancer cells (SW620) have elucidated a mechanism involving the mitochondrial pathway of apoptosis. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a caspase cascade.
Caption: Mitochondrial pathway of apoptosis induced by cardol.
General Experimental Workflow for Cytotoxicity Assessment
The process of assessing the cytotoxicity of a compound involves several key steps, from initial cell culture to data analysis.
Caption: Standard workflow for in vitro cytotoxicity assessment.
Conclusion
The available evidence suggests that cardol and its derivatives, including this compound, possess significant cytotoxic properties against various cell types, including cancer cells and parasites. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway. However, there is a clear need for further research to conduct direct comparative studies of the cytotoxicity of specific isomers like this compound against a panel of human cancer cell lines alongside other phenolic compounds. Such studies would provide a more definitive understanding of their relative potency and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon these initial findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of cytotoxic activity of compounds derived from anacardic acid, cardanol and cardol in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Polymerization Potential of Cardol Diene and Other Monomers
For Researchers, Scientists, and Drug Development Professionals
The exploration of bio-based monomers is a burgeoning field in polymer chemistry, driven by the need for sustainable alternatives to petroleum-derived products. Cardol diene, a constituent of Cashew Nut Shell Liquid (CNSL), presents an intriguing prospect as a renewable monomer.[1][2] This guide provides a comparative analysis of the polymerization potential of this compound against other bio-based and conventional monomers, supported by available experimental data and detailed methodologies.
While specific quantitative data on the polymerization of isolated this compound is limited in current literature, this guide consolidates information on the polymerization of cardol-containing systems and compares it with well-characterized monomers. This analysis aims to provide a foundational understanding for researchers interested in harnessing the potential of this unique bio-based diene.
Quantitative Data on Monomer Polymerization
The following table summarizes key polymerization parameters for cardol-containing polymers and other relevant monomers. It is important to note that the data for "Poly(cardol)" is derived from studies on polyesters synthesized from isolated cardol, which undergoes step-growth polymerization, and may not fully represent the chain-growth polymerization potential of the diene functionality.[3]
| Monomer | Polymerization Type | Initiator/Catalyst | Solvent | Monomer Conversion (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Cardol | Polycondensation | - | Toluene/Hexane | 54-63 (Yield) | Not Reported | Not Reported | [3] |
| β-Myrcene | Anionic | n-Butyllithium | Cyclohexane | >95 | 13,600 | 1.05 | [4] |
| Isoprene | Anionic | sec-Butyllithium | Cyclohexane | ~100 | 25,000 | 1.04 | [5] |
| Terpenoid-derived Diene | Cationic | Lewis Acid | Toluene | >95 | 5,000-15,000 | 1.1-1.3 | [6][7] |
Note: The data presented is sourced from various studies and reaction conditions may differ.
Experimental Protocols
To facilitate further research into the polymerization of this compound, this section provides detailed methodologies for key experimental techniques.
Free Radical Polymerization of a Diene Monomer (General Protocol)
This protocol outlines a typical procedure for the free radical polymerization of a diene monomer, which can be adapted for this compound.
Materials:
-
Diene monomer (e.g., this compound, isoprene)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl peroxide - BPO)
-
Solvent (e.g., Toluene, Tetrahydrofuran - THF)
-
Inhibitor remover (e.g., basic alumina column)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Monomer Purification: The diene monomer is passed through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: A Schlenk flask is dried in an oven and then cooled under a stream of inert gas. The purified monomer and solvent are added to the flask via syringe.
-
Initiator Addition: The initiator is weighed and added to the reaction mixture under a positive pressure of inert gas.
-
Polymerization: The reaction flask is placed in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). The reaction is allowed to proceed for a specified time.
-
Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air. The polymer is then precipitated by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven until a constant weight is achieved.
Determination of Monomer Conversion by Gravimetry
A straightforward method to determine the extent of polymerization.
Procedure:
-
A known mass of the reaction mixture is withdrawn at specific time intervals.
-
The polymer is immediately precipitated in a non-solvent.
-
The precipitated polymer is filtered, dried under vacuum to a constant weight.
-
Monomer conversion is calculated using the following formula: Conversion (%) = (Mass of polymer / Initial mass of monomer) x 100
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC is a standard technique to determine the molecular weight and polydispersity of a polymer.[8][9][10]
Instrumentation:
-
GPC system equipped with a pump, injector, column set (e.g., polystyrene-divinylbenzene columns), and a detector (e.g., refractive index detector).
Procedure:
-
Sample Preparation: A dilute solution of the polymer (typically 1-2 mg/mL) is prepared in a suitable solvent (e.g., THF).
-
Calibration: The GPC system is calibrated using polymer standards of known molecular weight (e.g., polystyrene standards).
-
Analysis: The polymer solution is injected into the GPC system.
-
Data Processing: The elution profile is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) relative to the calibration standards.
Visualizing Polymerization Concepts
The following diagrams, generated using the DOT language, illustrate key concepts in polymerization.
Caption: Experimental workflow for diene polymerization and characterization.
Caption: Comparison of bio-based and petroleum-based diene monomers.
References
- 1. Cashew Nut Shell Liquid (CNSL) Based Bio-Derived Resin And Composites for Advanced Structural, Automotive, Electronic Packaging and Medical applications- A Review. | Organic Polymer Material Research [journals.bilpubgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Terpenoid-derived conjugated dienes with exo-methylene and a 6-membered ring: high cationic reactivity, regioselective living cationic polymerization, and random and block copolymerization with vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Molecular weight determination of a newly synthesized guanidinylated disulfide-containing poly(amido amine) by gel permeation chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
A Comparative Guide to Analytical Methods for Cardol Diene Quantification
This guide provides a detailed comparison of analytical methodologies for the quantification of cardol diene, a phenolic lipid found in cashew nut shell liquid (CNSL)[1][2][3]. For researchers, scientists, and professionals in drug development, accurate and precise quantification of such compounds is critical due to their diverse biological activities, including schistosomicidal and antioxidant properties[3][4]. We will compare a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a more modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach.
The validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines, which outline the necessary evidence to demonstrate that an analytical method is fit for its intended purpose[5][6][7][8].
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for a standard HPLC-UV method versus a newly developed UPLC-MS/MS method for the quantification of this compound. The data is compiled to represent typical performance characteristics for the analysis of phenolic compounds in complex matrices[9][10].
| Validation Parameter | Standard Method (HPLC-UV) | New Method (UPLC-MS/MS) | Description |
| Specificity/Selectivity | Moderate | High | The ability to assess the analyte unequivocally in the presence of other components. UPLC-MS/MS provides higher confidence due to mass-based detection[5][11]. |
| Linearity (R²) | > 0.999 | > 0.999 | A measure of the direct correlation between analyte concentration and the analytical signal over a defined range[5][12]. |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.005 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[10]. |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL | ~0.015 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[10]. |
| Accuracy (% Recovery) | 95.1% - 100.4% | 98.5% - 101.2% | The closeness of test results to the true value, often expressed as percent recovery of a known spiked amount[12]. |
| Precision (% RSD) | < 2.0% | < 1.5% | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured by Relative Standard Deviation (%RSD)[5]. |
| Analysis Run Time | ~25 minutes | ~8 minutes | The time required to analyze a single sample. UPLC offers significantly faster separations[13]. |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any analytical method[14]. Below is a representative protocol for the validation of an HPLC-UV method for this compound quantification.
1. Materials and Reagents
-
This compound reference standard (purity >95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Acetic Acid (Glacial, ACS grade)
-
Cashew Nut Shell Liquid (CNSL) as the sample matrix
-
Anhydrous Sodium Sulfate
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 20, 40, 60, 80, 100 µg/mL) by serial dilution of the stock solution with the mobile phase[9].
-
Sample Preparation: Dissolve a known quantity of CNSL in methanol. For validation, spike a known amount of this compound standard into the CNSL matrix to prepare quality control (QC) samples at low, medium, and high concentrations. Extract the solution with hexane to remove non-polar interferences. Dry the methanolic fraction over anhydrous sodium sulfate and filter through a 0.45 µm syringe filter before injection[15].
3. Chromatographic Conditions (HPLC-UV)
-
Instrument: Agilent 1220 Infinity HPLC system or equivalent[12].
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[16].
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 1% Acetic Acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm[17].
-
Column Temperature: 25 °C.
4. Validation Procedure
-
Linearity: Inject the series of working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the coefficient of determination (R²)[9].
-
Accuracy: Analyze the spiked QC samples (n=6 for each level). Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100[12].
-
Precision:
-
LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve[10].
Mandatory Visualizations
The following diagrams illustrate the logical workflows involved in method validation and sample analysis.
References
- 1. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumarmetal.com [kumarmetal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. repositorio.ufc.br [repositorio.ufc.br]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. mdpi.com [mdpi.com]
- 10. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. panamjas.org [panamjas.org]
- 16. mdpi.com [mdpi.com]
- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Safety Operating Guide
Proper Disposal Procedures for Cardol Diene
The proper disposal of Cardol diene, a phenol found in cashew nut shell liquid, requires careful consideration of its chemical properties and the regulations governing laboratory waste.[1] For researchers, scientists, and drug development professionals, adherence to these procedures is critical for ensuring laboratory safety and environmental protection. Commercially, this compound is often supplied as a solution in acetonitrile, which significantly influences its hazard classification and disposal requirements.[2]
Immediate Safety and Handling
Before handling this compound, it is essential to review the Safety Data Sheet (SDS) provided by the supplier. When supplied in acetonitrile, the mixture is classified as a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[3]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3]
-
Skin Contact: Immediately rinse the affected area with water.[3] Contaminated clothing should be removed and washed before reuse.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel.[4]
In all cases of exposure, seek medical attention if symptoms persist.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound, particularly when in an acetonitrile solution, must comply with local, regional, and national regulations for hazardous waste.[3]
-
Waste Identification and Segregation:
-
This compound waste, especially in acetonitrile, should be classified as hazardous chemical waste.
-
Do not dispose of it with household garbage or down the drain, as it is a danger to drinking water.[3]
-
Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
-
Containment:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be appropriate for flammable liquids.
-
-
Spill Management:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.
-
Follow all institutional guidelines and standard operating procedures for hazardous waste pickup and disposal.
-
Quantitative Data for this compound in Acetonitrile
The following table summarizes key quantitative data for this compound when supplied in an acetonitrile solution.
| Data Point | Value | Reference |
| Solubility in Ethanol | ~22 mg/mL | [2] |
| Solubility in DMSO | ~15 mg/mL | [2] |
| Solubility in Dimethyl Formamide | ~20 mg/mL | [2] |
| Solubility in 1:1 Ethanol:PBS (pH 7.2) | 0.5 mg/mL | [2] |
| Acetonitrile PAC-1 | 13 ppm | [3] |
| Acetonitrile PAC-2 | 50 ppm | [3] |
| Acetonitrile PAC-3 | 150 ppm | [3] |
| Transport Quantity Limitation (Passenger Aircraft/Rail) | 5 L | [3] |
| Transport Limited Quantity (LQ) | 1 L | [3] |
PAC: Protective Action Criteria for Chemicals
Experimental Protocol: Solvent Exchange
For experiments requiring a different solvent, the acetonitrile can be evaporated and replaced.
-
Under a gentle stream of nitrogen, evaporate the acetonitrile from the this compound solution.
-
Immediately add the desired solvent, such as ethanol, DMSO, or dimethyl formamide, which has been purged with an inert gas.[2]
-
Note that aqueous solutions are not recommended for storage for more than one day.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safe Handling of Cardol Diene: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: Cardol diene is frequently supplied as a solution in acetonitrile, a highly flammable and toxic solvent. All safety procedures must account for the hazards of both the solute and the solvent. This guide prioritizes safety protocols for handling this compound in an acetonitrile solution, representing the highest level of hazard and necessary precaution.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
The primary hazards associated with commercially available this compound solutions are dictated by the solvent, acetonitrile.[1][2] It is crucial to be aware of these dangers before beginning any work.
| Hazard Classification | Description | Precautionary Statement Codes |
| Flammable Liquid | Highly flammable liquid and vapor.[1][2] | P210, P233, P240, P241, P242, P243 |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | P264, P270, P301+P312, P330 |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] | P280, P302+P352, P312, P362+P364 |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] | P261, P271, P304+P340, P312 |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] | P264, P280, P305+P351+P338, P337+P313 |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Safety glasses with side shields or chemical splash goggles.[3] | Chemical-resistant gloves (e.g., nitrile). Check manufacturer's breakthrough times for acetonitrile. | Fully buttoned lab coat. | Not required if handled exclusively within a certified chemical fume hood. |
| Weighing/Transfer (Outside Hood) | Chemical splash goggles and a face shield.[4] | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | Use of a respiratory filter device is recommended. For extended operations, a respiratory protective device is necessary.[1] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron.[5] | Air-purifying respirator with appropriate cartridges for organic vapors. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Lab coat and chemical-resistant apron. | Not typically required if handling sealed waste containers. |
Standard Operating Protocol for Handling this compound
This protocol details the step-by-step methodology for safely handling this compound solution.
Preparation and Engineering Controls
-
Ventilation: All work with this compound solution must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][2]
-
Safety Equipment: Ensure an emergency eyewash station and safety shower are accessible and have been tested.[6]
-
Ignition Sources: Remove all potential ignition sources, including sparks, open flames, and hot surfaces, from the work area.[1] Use only non-sparking tools.[1]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Material Preparation: Assemble all necessary equipment (e.g., glassware, spill kit, waste containers) inside the fume hood before opening the primary this compound container.
Experimental Procedure
-
Aliquotting: To change the solvent, the acetonitrile can be evaporated under a gentle stream of nitrogen. Immediately add the solvent of choice.[7] Solvents such as ethanol, DMSO, and dimethylformamide can be used.[7]
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. For maximum solubility, the acetonitrile solution should be diluted with the aqueous buffer of choice. Aqueous solutions should not be stored for more than one day.[7]
-
Transfer: Use a calibrated pipette or syringe to transfer the solution. Prevent the formation of aerosols.[1]
-
Heating: Avoid heating the solution. If heating is necessary, use explosion-proof equipment and a controlled heating mantle.[1]
Storage
-
Conditions: Store this compound in its original container in a cool, well-ventilated place, away from heat and ignition sources.[1] The recommended storage temperature is -20°C.[7]
-
Container: Keep the container tightly sealed to prevent evaporation and contamination.[1]
Emergency and Disposal Plans
Spill Response
Immediate and correct response to a spill is critical to prevent injury and further contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Protect: Don the appropriate PPE for spill cleanup (see table above).
-
Contain & Absorb: Cover the spill with a liquid-binding absorbent material such as sand, diatomite, or a universal binder.[1] Do not use combustible materials like sawdust on large spills.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable waste container using non-sparking tools.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all contaminated cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and environmental health and safety office.
First Aid Measures
In case of exposure, follow these immediate first-aid steps and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Keep the patient warm and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin with large amounts of water.[1] |
| Eye Contact | Immediately flush eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1] |
Note: Symptoms of poisoning may be delayed for several hours. Medical observation for at least 48 hours after an accident is recommended.[1]
Waste Disposal
Proper disposal is a legal and ethical requirement to protect the environment.
-
Waste Classification: All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Containers: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[2]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this compound down the drain or with regular household garbage.[1]
Process Visualizations
The following diagrams illustrate key operational workflows for handling this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Decision Flowchart for Spill Response.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abmole.com [abmole.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. threesixtysafety.com [threesixtysafety.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
